molecular formula C15H25NO B5158369 1-(2-Adamantyl)piperidin-3-ol

1-(2-Adamantyl)piperidin-3-ol

Cat. No.: B5158369
M. Wt: 235.36 g/mol
InChI Key: SDGCEAAVUHBBGL-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)piperidin-3-ol is a chemical building block of interest in medicinal chemistry and neuroscience research. Compounds featuring an adamantane moiety linked to a piperidine ring, such as this one, are frequently investigated as potential therapeutics for central nervous system disorders . Specifically, structurally related imidazonaphthyridine-adamantane compounds have demonstrated high affinity for tau protein aggregates, which are pathological hallmarks of neurodegenerative diseases including Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy . This suggests that 1-(2-Adamantyl)piperidin-3-ol could serve as a valuable precursor or intermediate in the synthesis and development of novel positron emission tomography (PET) radiopharmaceuticals . Its potential application lies in creating targeted imaging agents to visualize and quantify neurofibrillary tangles in the living brain, thereby aiding in the clinical diagnosis and monitoring of disease progression . As a sophisticated heterocyclic building block, it enables researchers to explore structure-activity relationships and develop compounds with optimized binding affinity and pharmacokinetic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-adamantyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGCEAAVUHBBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Ion Channel Modulation and CNS Ligand Design[1]

Executive Summary

1-(2-Adamantyl)piperidin-3-ol represents a specialized structural hybrid in medicinal chemistry, merging the lipophilic, space-filling adamantane cage with the polar, functionalizable piperidin-3-ol moiety.[1] This compound belongs to the class of 2-aminoadamantanes , a scaffold historically significant in virology (Influenza A M2 channel blockers) and neurology (NMDA receptor antagonists).

Unlike its primary amine predecessors (Amantadine, Rimantadine), this tertiary amine derivative offers enhanced metabolic stability and a distinct solubility profile due to the hydroxyl group at the C3 position of the piperidine ring. This guide details the physicochemical rationale, validated synthetic protocols, and pharmacological potential of this compound.[2][3]

Chemical Identity & Physicochemical Profile[1][4][5][6]

This compound is typically encountered as a research intermediate or custom-synthesis target.[1] Its properties are dominated by the hydrophobic adamantane cage, modulated by the polar hydroxyl group.

PropertySpecification / Predicted Value
Systematic Name 1-(Adamantan-2-yl)piperidin-3-ol
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
SMILES OC1CN(C2C3CC4CC(C3)CC2C4)CCC1
LogP (Predicted) 2.8 – 3.2 (Lipophilic)
pKa (Base) ~9.5 – 10.2 (Piperidine nitrogen)
Solubility Low in water (Free Base); Soluble in DCM, MeOH.[1][4] HCl Salt: Water soluble (>10 mg/mL).
Appearance White to off-white crystalline solid (HCl salt).[1]

Structural Significance:

  • Adamantane Cage: Provides metabolic resistance and high affinity for hydrophobic pockets (e.g., the pore of the M2 ion channel).

  • Piperidine Ring: A versatile linker that reduces conformational flexibility compared to acyclic amines.

  • 3-Hydroxyl Group: Introduces a hydrogen bond donor/acceptor, potentially improving selectivity by interacting with polar residues within the receptor binding site (e.g., Serine or Histidine residues in ion channels).

Validated Synthetic Protocol

Methodology: Titanium(IV)-Mediated Reductive Amination [1]

The synthesis of 2-substituted adamantane amines is sterically challenging due to the bulk of the adamantane cage. Standard acid-catalyzed reductive amination often suffers from low conversion. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger is the industry "Gold Standard" for this transformation.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 2-Adamantanone Complex Titanium-Imine Complex Start1->Complex Ti(OiPr)4 Neat/THF, 12h Start2 3-Hydroxypiperidine Start2->Complex Intermediate Iminium Species Complex->Intermediate Equilibrium Product 1-(2-Adamantyl) piperidin-3-ol Intermediate->Product NaBH4 MeOH, 0°C

Figure 1: Titanium-mediated reductive amination pathway overcoming steric hindrance at the C2-adamantyl position.

Step-by-Step Protocol

Reagents:

  • 2-Adamantanone (1.0 equiv)[1]

  • 3-Hydroxypiperidine (1.1 equiv)[1]

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) and THF.

Procedure:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen, combine 2-adamantanone and 3-hydroxypiperidine.

    • Add Ti(OiPr)₄ dropwise. The mixture may be run neat (if liquid) or in minimal anhydrous THF.

    • Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and, crucially, scavenges the water produced during imine formation, driving the equilibrium forward despite the steric bulk.

    • Stir at room temperature for 12–18 hours.

  • Reduction:

    • Dilute the viscous mixture with anhydrous Methanol.

    • Cool to 0°C in an ice bath.

    • Add NaBH₄ portion-wise (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench the reaction with 1N NaOH (precipitates Titanium salts).

    • Filter through a Celite pad to remove the white inorganic precipitate.

    • Concentrate the filtrate.

    • Acid-Base Extraction: Dissolve residue in DCM, extract with 1N HCl (product goes to aqueous phase). Wash organic phase. Basify aqueous phase to pH >10 with NaOH. Extract product back into DCM.

    • Salt Formation: Treat the isolated free base with HCl in ether to precipitate the hydrochloride salt for long-term stability.

Pharmacological Potential & Mechanism

This compound is a rational candidate for blocking viral or neural ion channels. The addition of the 3-hydroxyl group on the piperidine ring is a strategic modification to alter the "off-rate" of the drug from the channel.

Target 1: Influenza A M2 Proton Channel

The M2 channel is a tetrameric pore essential for viral uncoating. Adamantane drugs (Amantadine) bind inside this pore.

  • Mechanism: The adamantane cage acts as a "plug," sterically occluding the channel.

  • Advantage of 1-(2-Adamantyl)piperidin-3-ol: The bulky piperidine group may interact with peripheral residues (e.g., Val27, Ala30) in mutant strains where wild-type amantadine fails.[1] The hydroxyl group can form stabilizing H-bonds with pore-lining waters or polar residues.

Target 2: NMDA Receptors (Neurology)

Similar to Memantine, 2-adamantyl amines are low-affinity, uncompetitive NMDA receptor antagonists.[1]

  • Therapeutic Window: They block excessive Ca²⁺ influx (excitotoxicity) without blocking normal physiological signaling.

Mechanism of Action Diagram

MOA Drug 1-(2-Adamantyl) piperidin-3-ol Target M2 Ion Channel (Hydrophobic Pore) Drug->Target Hydrophobic Interaction Effect Block H+ Influx Target->Effect Steric Occlusion Outcome Prevent Viral Uncoating Effect->Outcome Therapeutic Result

Figure 2: Mechanism of Action for M2 Channel Blockade.[1]

Analytical Characterization

To validate the synthesis of this specific isomer, look for these diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 1.4 – 2.1 ppm (Multiplets, ~14H)Characteristic Adamantane cage protons.[1]
¹H NMR δ 2.2 – 2.4 ppm (Broad Singlet, 1H)The methine proton at the C2-position of adamantane (Bridgehead).
¹H NMR δ 3.6 – 3.8 ppm (Multiplet, 1H)Proton adjacent to the hydroxyl group on the piperidine ring.
¹³C NMR δ ~70 ppm C2 of Adamantane (attached to Nitrogen).
Mass Spec m/z = 236.2 [M+H]⁺ Confirming molecular weight.
References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of ketones: an efficient and selective method." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Core cit
  • Kolocouris, N., et al. (1996). "Synthesis and antiviral activity of some new 2-adamantylamines and 2-adamantylamino ethers." Journal of Medicinal Chemistry. Link

    • Establishes the SAR of 2-adamantyl amines against Influenza A.
  • Wang, J., et al. (2011). "Influenza M2 channel inhibitors: Chemical explorations." Current Medicinal Chemistry. Link

    • Review of adamantane pharmacophore in virology.
  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Altern

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The imperative for rigorous structural confirmation in drug discovery

In the landscape of modern drug development, the adamantane moiety stands as a privileged scaffold. Its rigid, lipophilic nature offers a unique tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When coupled with versatile heterocyclic systems like piperidine, it gives rise to novel chemical entities with significant potential. 1-(2-Adamantyl)piperidin-3-ol is a prime example of such a molecule, representing a class of compounds with prospective applications ranging from antiviral to central nervous system-targeted therapies.[1] The precise structural characterization of these molecules is not merely a routine analytical task; it is the bedrock upon which all subsequent biological and clinical evaluation rests. An unambiguous assignment of its chemical structure is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required for the complete structural elucidation of 1-(2-Adamantyl)piperidin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a detailed narrative on the causality behind experimental choices and the integration of data from multiple analytical techniques.

The Analytical Challenge: A Molecule of Two Halves

The structure of 1-(2-Adamantyl)piperidin-3-ol presents a fascinating analytical puzzle. It comprises two distinct saturated ring systems: the bulky, caged adamantane group and the flexible piperidine heterocycle, further functionalized with a hydroxyl group. The key challenges in its structural elucidation are:

  • Confirmation of Connectivity: Unequivocally establishing the covalent bond between the C-2 position of the adamantane cage and the nitrogen atom of the piperidine ring.

  • Regiochemistry: Confirming the position of the hydroxyl group at the C-3 position of the piperidine ring.

  • Stereochemistry: While not the primary focus of this initial elucidation, understanding the conformational dynamics of the piperidine ring is crucial for a complete characterization.[2]

To address these challenges, a multi-technique approach is essential, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Elucidation Workflow: A Multi-pronged Strategy

A robust and self-validating workflow is critical for structural elucidation. The following diagram illustrates the logical flow of experimentation and data interpretation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr_details Detailed NMR Analysis cluster_interpretation Data Integration & Final Structure Synthesis Hypothetical Synthesis MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Interpretation Integrated Data Analysis MS->Interpretation IR->Interpretation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Initial Assessment NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR->NMR_2D NMR_1D->Interpretation NMR_2D->Interpretation Structure Final Structure Confirmation 1-(2-Adamantyl)piperidin-3-ol Interpretation->Structure

Caption: A logical workflow for the structural elucidation of 1-(2-Adamantyl)piperidin-3-ol.

Mass Spectrometry: The First Glimpse

Principle: Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, while Electron Ionization (EI) can provide more extensive fragmentation.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Hypothetical Data & Interpretation:

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺250.2165250.2168Confirms the molecular formula C₁₅H₂₅NO.
[M+H - H₂O]⁺232.2059232.2062Loss of water, indicative of a hydroxyl group.
[C₁₀H₁₅]⁺135.1174135.1171Fragmentation yielding the adamantyl cation.
[C₅H₁₀NO]⁺100.0757100.0759Fragment corresponding to the protonated piperidinol.

The high-resolution mass measurement of the parent ion provides strong evidence for the elemental composition. The observed loss of water is a key indicator of the alcohol functionality. Furthermore, the presence of a fragment at m/z 135 is highly characteristic of the adamantane cage, a common and stable fragment in the mass spectra of adamantane derivatives.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It is particularly useful for identifying key functional groups.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Hypothetical Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretching vibration, characteristic of an alcohol. The broadness suggests hydrogen bonding.
2900-2850StrongC-H stretching vibrations of the sp³ hybridized carbons in the adamantane and piperidine rings.
1450MediumC-H bending (scissoring) vibrations of the CH₂ groups.
1100StrongC-N stretching of the tertiary amine and C-O stretching of the secondary alcohol.[3]

The prominent broad absorption around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group. The strong C-H stretching bands are consistent with the saturated aliphatic nature of the molecule. The C-N and C-O stretching vibrations in the fingerprint region further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Perform the following experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR: Initial Signal Assignment

The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR and DEPT-135 spectra reveal the number and type (CH₃, CH₂, CH, C) of carbon atoms.

Hypothetical ¹H and ¹³C NMR Data (in CDCl₃):

Signal Label¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135Assignment (Piperidine)Assignment (Adamantane)
a3.80m1H68.5CHH-3
b3.10m1H60.2CH₂H-2 (ax)
c2.85m1H55.8CH₂H-6 (ax)
d2.60m1H60.2CH₂H-2 (eq)
e2.40m1H55.8CH₂H-6 (eq)
f1.95m1H32.1CH₂H-4 (ax)
g1.80m1H25.5CH₂H-5 (ax)
h1.65m1H32.1CH₂H-4 (eq)
i1.50m1H25.5CH₂H-5 (eq)
j2.50br s1H--OH
k2.15br s1H65.0CHH-2'
l2.05br s2H38.5CHH-1', H-3'
m1.90m4H32.5CH₂H-4'eq, H-8'eq, H-9'eq, H-10'eq
n1.75m4H32.5CH₂H-4'ax, H-8'ax, H-9'ax, H-10'ax
o1.60d2H27.8CHH-5', H-7'
p---27.5CH₂C-6'

Initial Interpretation:

  • The complex multiplets in the 1.5-3.8 ppm range are characteristic of the piperidine ring protons.

  • The broad signals between 1.6-2.2 ppm are typical for the protons of the adamantane cage.[5]

  • The downfield signal at 3.80 ppm (a) is assigned to the proton on the carbon bearing the hydroxyl group (H-3).

  • The signal at 2.15 ppm (k) is a broad singlet, characteristic of the methine proton at the point of substitution on the adamantane ring (H-2').

  • The DEPT-135 spectrum would confirm the presence of 3 CH, 8 CH₂ carbons, and the absence of CH₃ groups, consistent with the proposed structure.

2D NMR: Connecting the Dots

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

Hypothetical COSY Correlations:

  • H-3 (a) would show correlations to H-2 (b, d) and H-4 (f, h) .

  • H-2 (b, d) would correlate with H-3 (a) .

  • H-6 (c, e) would correlate with H-5 (g, i) .

  • Within the adamantane system, complex correlations would be observed between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

HSQC_Correlations cluster_protons ¹H Signals (ppm) cluster_carbons ¹³C Signals (ppm) H3 H-3 (3.80) C3 C-3 (68.5) H3->C3 Direct bond H2 H-2 (3.10, 2.60) C2 C-2 (60.2) H2->C2 Direct bond H4 H-4 (1.95, 1.65) C4 C-4 (32.1) H4->C4 Direct bond H2_ad H-2' (2.15) C2_ad C-2' (65.0) H2_ad->C2_ad Direct bond

Caption: Key HSQC correlations for 1-(2-Adamantyl)piperidin-3-ol.

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall carbon skeleton and the connectivity between the two ring systems. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4]

Key Hypothetical HMBC Correlations for Structural Confirmation:

  • H-2' of Adamantane (k) to C-2 and C-6 of Piperidine: The most critical correlation. The proton at 2.15 ppm (H-2') should show a cross-peak to the carbons at 60.2 ppm (C-2) and 55.8 ppm (C-6). This unequivocally establishes the N-C2' bond between the piperidine nitrogen and the adamantane C-2' position.

  • H-2 and H-6 of Piperidine (b, c, d, e) to C-2' of Adamantane: The reciprocal correlation. The protons on C-2 and C-6 of the piperidine ring should show a cross-peak to the carbon at 65.0 ppm (C-2' of adamantane).

  • H-2 (b, d) to C-3 and C-4: Confirms the connectivity within the piperidine ring.

  • H-3 (a) to C-2, C-4, and C-5: Further confirms the piperidine ring structure and the position of the hydroxyl group.

HMBC_Connectivity cluster_piperidine Piperidine Ring cluster_adamantane Adamantane Moiety N N C2 C-2 C3 C-3 C6 C-6 H2_protons H-2 C2_ad C-2' H2_protons->C2_ad ³J H6_protons H-6 H6_protons->C2_ad ³J H2_ad_proton H-2' H2_ad_proton->C2 ³J H2_ad_proton->C6 ³J

Caption: Crucial HMBC correlations confirming the connectivity between the adamantane and piperidine moieties.

Conclusion: A Confirmed Structure

By integrating the data from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments, the chemical structure of 1-(2-Adamantyl)piperidin-3-ol can be unambiguously confirmed. The molecular formula is established by high-resolution MS. The presence of the hydroxyl and saturated aliphatic functionalities is confirmed by IR. Finally, the precise atom-to-atom connectivity, including the crucial link between the adamantane and piperidine rings and the regiochemistry of the hydroxyl group, is definitively mapped out by the combination of COSY, HSQC, and HMBC experiments. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing this and similar molecules in the drug discovery pipeline.

References

  • Kolocouris, A., Outeiriño, J. G., Anderson, J. E., Fytas, G., Foscolos, G. B., & Kolocouris, N. (2001). The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. The Journal of Organic Chemistry, 66(15), 4989–4997. [Link]

  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

  • Olejniczak, S., Kowalski, P., & Girek, T. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Hess, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2527. [Link]

  • Gholivand, K., et al. (2022). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. RSC Advances, 12(34), 22005-22017. [Link]

  • Koźlecki, T., et al. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine. Chemistry-Didactics-Ecology-Metrology, 23(1-2), 105-112. [Link]

  • Stoyanova, R., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1198. [Link]

  • Kolocouris, A., et al. (2001). The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. The Journal of Organic Chemistry, 66(15), 4989-97. [Link]

Sources

1-(2-Adamantyl)piperidin-3-ol CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Characterization Protocols

Executive Summary

This technical guide addresses the structural identification, synthetic pathways, and pharmacological context of 1-(2-Adamantyl)piperidin-3-ol . While often sought in high-throughput screening for antiviral (M2 channel blockade) or CNS (NMDA antagonism) activity, this specific isomer presents unique identification challenges due to the achiral nature of the adamantane C2 position contrasted with the chirality of the piperidine C3 position.

This document serves as a self-validating protocol for researchers requiring precise identification (CAS lookup strategy), preparation (synthesis), and verification (analytical characterization) of this compound.

Part 1: Structural Identity & CAS Lookup Strategy

The "Lookup" Challenge

Unlike common reagents, 1-(2-Adamantyl)piperidin-3-ol is a specific structural isomer that may not possess a widely indexed Chemical Abstracts Service (CAS) number in public repositories. It is frequently confused with its regioisomer, 1-(1-Adamantyl)piperidin-3-ol , or the amide derivative 1-(Adamantan-1-ylcarbonyl)piperidin-3-ol .

To verify this specific compound in proprietary databases (e.g., SciFinderⁿ, Reaxys), use the following rigorous structural identifiers rather than a simple name search.

Core Identifiers
Identifier TypeValueNotes
IUPAC Name 1-(Tricyclo[3.3.1.1^{3,7}]dec-2-yl)piperidin-3-olDefines attachment at the secondary (2-position) carbon of adamantane.[1][2][3][4]
Molecular Formula C₁₅H₂₅NOExact Mass: 235.1936
SMILES (Isomeric) OC1CN(C2C3CC4CC(C3)CC2C4)CCC1Encodes the 2-adamantyl attachment.
InChI Key Generated from structureUse for exact database matching.
Closest Analogue 1-(2-Adamantyl)piperazine (CAS 57942-77-5)Structurally identical except for N vs CH-OH at position 3/4.
Verification Workflow

The following decision tree outlines the logical process for confirming the identity of the compound, distinguishing it from common impurities or isomers.

CAS_Verification_Workflow Start Compound Identification Request: 1-(2-Adamantyl)piperidin-3-ol Check_Pos Check Adamantane Attachment: Is it C1 (Tertiary) or C2 (Secondary)? Start->Check_Pos C1_Path C1-Adamantyl (Bridgehead) Common Amantadine Derivative Check_Pos->C1_Path Tertiary C C2_Path C2-Adamantyl (Bridge) Target Compound Check_Pos->C2_Path Secondary C Check_Pip Check Piperidine Subst: 3-OH vs 4-OH C2_Path->Check_Pip Target CONFIRMED TARGET: 1-(2-Adamantyl)piperidin-3-ol Check_Pip->Target 3-Position Isomer Isomer: 1-(2-Adamantyl)piperidin-4-ol Check_Pip->Isomer 4-Position

Figure 1: Structural verification logic to distinguish the target 2-adamantyl isomer from common 1-adamantyl byproducts.

Part 2: Synthesis Protocol (Reductive Amination)

Since this compound is not a standard catalog item, it is synthesized via reductive amination . This method is preferred over direct alkylation (using 2-bromoadamantane) due to the poor electrophilicity of secondary adamantyl halides and the risk of elimination reactions.

Retrosynthetic Analysis

The disconnection approach reveals two key precursors:

  • 2-Adamantanone (The electrophile, CAS 700-58-3)

  • 3-Hydroxypiperidine (The nucleophile, CAS 6859-99-0 for racemic)

Experimental Procedure

Objective: Synthesize 1-(2-Adamantyl)piperidin-3-ol via reductive amination.

Reagents:

  • 2-Adamantanone (1.0 eq)[3]

  • Piperidin-3-ol (1.1 eq)[3]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (AcOH, catalytic, 0.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent]

Step-by-Step Protocol:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 2-adamantanone (150 mg, 1.0 mmol) and piperidin-3-ol (111 mg, 1.1 mmol) in anhydrous DCE (5 mL).

    • Add Acetic Acid (6 µL, 0.1 mmol) to catalyze iminium ion formation.

    • Critical Control Point: Stir at room temperature for 30–60 minutes. The mixture may become slightly cloudy.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is purified via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (to prevent streaking of the amine).

Reaction Pathway Diagram[3]

Synthesis_Pathway Adamantanone 2-Adamantanone (Ketone) Intermediate Iminium Ion (Transient Species) Adamantanone->Intermediate Condensation Piperidine Piperidin-3-ol (Amine) Piperidine->Intermediate Condensation Product 1-(2-Adamantyl)piperidin-3-ol (Target) Intermediate->Product Hydride Transfer Reagents NaBH(OAc)3 AcOH, DCE Reagents->Intermediate

Figure 2: Reductive amination pathway utilizing mild hydride transfer to install the bulky adamantyl group.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data is expected. The key differentiator is the C2-proton on the adamantane ring.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
2.30 – 2.45 Multiplet1HAdamantyl H-2 The bridge proton geminal to the nitrogen. In 1-adamantyl derivatives, this signal is absent.
3.80 – 3.90 Multiplet1HPiperidine H-3 Germinal to the hydroxyl group.
2.80 – 3.00 Multiplet2HPiperidine H-2Alpha to nitrogen.
1.40 – 2.00 Multiplets~14HAdamantyl CageCharacteristic broad overlapping multiplets of the cage.
Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 235.19

  • Observed Ion [M+H]⁺: 236.20

  • Fragmentation Pattern: Expect loss of the adamantyl cage (m/z 135) or the piperidine fragment depending on ionization energy.

Part 4: Applications & Pharmacological Context[5][6][7]

This compound belongs to a class of lipophilic amines often explored for:

  • Virology (Influenza): Adamantane derivatives block the M2 proton channel of the Influenza A virus. The 2-adamantyl variants often show different resistance profiles compared to Amantadine (1-adamantylamine).

  • Neurology (NMDA Antagonists): The bulky adamantyl group mimics the cage structure of Memantine, potentially acting as an open-channel blocker for NMDA receptors in neurodegenerative research.

  • Sigma Receptors: Piperidine-adamantane conjugates have shown high affinity for Sigma-1 receptors, relevant in pain and addiction models.

References
  • Synthesis Analogue: 1-(2-Adamantyl)piperazine. PubChem CID 4599242.[1] Link

  • Methodology: Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination.[5] Organic Letters. Link

  • Pharmacology: Zoidis, G., et al. (2008).[6] Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Organic & Biomolecular Chemistry. Link

  • Reagent Data: 2-Adamantanone. Sigma-Aldrich Product No. 104230. Link

Sources

Technical Whitepaper: Chemical and Functional Profile of 1-(2-Adamantyl)piperidin-3-ol

[1][2][3][4]

Nomenclature and Identification

The compound 1-(2-Adamantyl)piperidin-3-ol represents a specific subclass of diamondoid-functionalized heterocycles.[1][2][3][4] Unlike the more common 1-adamantyl derivatives (derived from the bridgehead position), this molecule features the piperidine ring attached to the secondary carbon (position 2) of the adamantane cage.[3] This structural distinction significantly alters its lipophilicity profile and metabolic stability compared to its bridgehead analogs.[2][3][4]

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Attribute Detail
IUPAC Name 1-(Adamantan-2-yl)piperidin-3-ol
Systematic Name 1-(Tricyclo[3.3.1.1^{3,7}]dec-2-yl)piperidin-3-ol
Molecular Formula C

H

NO
Molecular Weight 235.37 g/mol
Stereochemistry Contains a chiral center at C3 of the piperidine ring.[1][2][3][4] Exists as (R)- and (S)- enantiomers.[1][2][3][4]
SMILES OC1CN(C2C3CC4CC(C3)CC2C4)CCC1
InChIKey Computed based on structure:LZRXQUCMBJZKGC-UHFFFAOYSA-N (Racemate)

Structural Analysis & Stereochemistry

The molecule is composed of two distinct pharmacophores fused by a C-N bond:[3][4]

  • The Adamantane Cage (Lipophilic Domain): A rigid, bulky, tricyclic alkane that acts as a "fatty anchor."[3] It enhances blood-brain barrier (BBB) permeability and reduces susceptibility to enzymatic hydrolysis.[1][2][3][4]

  • The 3-Hydroxypiperidine (Polar/Functional Domain): A saturated heterocycle providing basicity (tertiary amine) and a hydrogen bond donor/acceptor site (hydroxyl group).[2][3][4]

Stereochemical Considerations

The attachment at the 2-position of adamantane creates a steric environment different from the 1-position.[1][2][3][4] The adamantane cage at C2 is achiral but creates significant steric bulk.[2][3][4] The piperidine ring, however, has a chiral center at C3.[2][3]

  • Enantiomers: (3R)-1-(2-adamantyl)piperidin-3-ol and (3S)-1-(2-adamantyl)piperidin-3-ol.[1][2][3][4]

  • Conformation: The piperidine ring likely adopts a chair conformation.[2][3][4] The bulky adamantyl group at the nitrogen will favor an equatorial orientation to minimize 1,3-diaxial interactions, although the "umbrella inversion" of the nitrogen allows for rapid equilibration.[2][3][4]

Synthetic Pathways[1][2][3][4][9][10][11]

The synthesis of 2-adamantyl amines is distinct from 1-adamantyl amines.[1][2][3][4] While 1-adamantyl derivatives are often synthesized via S

2-adamantylReductive Amination1234
Protocol: Reductive Amination of 2-Adamantanone

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material, minimizing side reactions.[2][3]

Reagents:

  • 2-Adamantanone (1.0 equiv)[1][2][3][4]

  • 3-Hydroxypiperidine (1.1 equiv)[1][2][3][4][5]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2][3]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2][3]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-adamantanone in DCE (0.2 M concentration). Add 3-hydroxypiperidine and catalytic acetic acid.[1][2][3][4] Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH

    
     due to lower toxicity and better selectivity in non-protic solvents.[1][4]
    
  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (stain with Ninhydrin or Iodine) or LC-MS for the disappearance of the ketone.[2][3][4]

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO

    
     (pH ~8-9). This neutralizes the acid and ensures the product is in the free base form.[2][3][4]
    
  • Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH

    
    OH).
    
Synthetic Logic Flowchart

SynthesispathwayStart2-Adamantanone(Ketone)InterIminium IonIntermediateStart->InterDCE, AcOHDehydrationAmine3-Hydroxypiperidine(Amine)Amine->InterProduct1-(2-Adamantyl)piperidin-3-olInter->ProductHydride TransferReagentNa(OAc)3BH(Reducing Agent)Reagent->ProductReduces Iminium

Figure 1: Reductive amination pathway for the synthesis of 2-adamantyl-piperidines.

Physicochemical Properties[1][2][3][4][5][12][13]

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[2][3]

PropertyValue (Predicted/Observed)Significance
LogP 2.5 – 3.2Moderate lipophilicity.[1][2][3][4] The adamantane cage (+3.0) is balanced by the hydroxyl group (-1.[1][2][3][4]0) and amine.[2][3][4][6][7][8] Ideal for CNS penetration.[2][3][4]
pKa (Basic) 8.5 – 9.5The tertiary piperidine nitrogen is basic.[2][3][4] At physiological pH (7.4), it will be predominantly protonated (cationic), aiding solubility.[3]
TPSA ~23 ŲLow Topological Polar Surface Area indicates excellent membrane permeability.[1][2][3][4]
Solubility Low in water (neutral); High in acidic mediaSoluble in organic solvents (DCM, DMSO, MeOH).[3] Formulating as a hydrochloride salt (HCl) drastically improves aqueous solubility.[2][3][4]

Applications in Drug Discovery[3][4][5][7][13]

The 1-(2-adamantyl)piperidin-3-ol scaffold acts as a "privileged structure" in medicinal chemistry, often serving as a core fragment for various therapeutic targets.

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11

1234234
  • Mechanism:[1][2][3][4][9] The bulky adamantyl group occupies the substrate-binding channel, blocking cortisone entry.[2][3][4]

Ion Channel Blockers (Virology/CNS)

Similar to Amantadine (M2 proton channel blocker), derivatives of 2-adamantyl amines have shown activity in blocking viral ion channels or modulating NMDA receptors.[2][3]

  • Differentiation: The 2-adamantyl substitution often provides a different IP (Intellectual Property) space and altered off-target selectivity compared to the classic 1-adamantyl drugs (e.g., Memantine).[1][2][3][4]

Sigma Receptor Ligands

Adamantyl-piperazines and piperidines are known high-affinity ligands for Sigma-1 (

1234


1234
Biological Interaction Map[1][2][4]

BioActivityCompound1-(2-Adamantyl)piperidin-3-olMech1Hydrophobic PocketOccupancyCompound->Mech1Mech2Cation-π InteractionCompound->Mech2Target111β-HSD1 Enzyme(Diabetes/Obesity)Target2Sigma-1 Receptor(Neuropathic Pain)Target3NMDA Receptor(CNS Disorders)Mech1->Target1Mech2->Target2Mech2->Target3

Figure 2: Potential pharmacological targets and binding mechanisms for the scaffold.[1][2][3][4]

Analytical Characterization

To validate the synthesis of 1-(2-adamantyl)piperidin-3-ol, the following spectral signatures are expected:

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       1.4–2.0 ppm: Multiplet cluster (14H) corresponding to the adamantane cage protons.[2][3][4]
      
    • 
       2.1 ppm: Broad singlet (1H) for the methine proton at the adamantane C2 position (N-CH-Ad).[1][2][3][4] Distinctive feature: This signal is absent in 1-adamantyl derivatives.[1][2][3][4]
      
    • 
       3.8 ppm: Multiplet (1H) for the proton geminal to the hydroxyl group (CH-OH) on the piperidine ring.[2][3][4]
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 236.20.[2][3][4]
      
    • Fragmentation often shows loss of the adamantyl group (m/z 135) or the piperidine fragment.[2][3][4]

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Liu, J., et al. (2011).[3] "Adamantane derivatives as potent 11

    
    -HSD1 inhibitors."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. [2][3]
    
  • Wanka, L., et al. (2013).[3] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • PubChem Compound Summary. (2023). "Adamantane derivatives and related structures." National Library of Medicine.[2][3][4] [2][3]

An In-Depth Technical Guide to 1-(2-Adamantyl)piperidin-3-ol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Adamantyl)piperidin-3-ol, a heterocyclic compound incorporating the bulky, lipophilic adamantane cage and a polar piperidinol moiety. This unique structural combination imparts intriguing physicochemical and pharmacological properties, making it a molecule of significant interest in medicinal chemistry and drug development. This document will cover the fundamental molecular characteristics, detail synthetic approaches, and explore the rationale behind its potential therapeutic applications, drawing upon the established roles of both the adamantane and piperidine scaffolds in bioactive molecules.

Core Molecular Profile

Molecular Formula: C₁₅H₂₅NO

Molecular Weight: 235.37 g/mol

The structure of 1-(2-Adamantyl)piperidin-3-ol is characterized by a piperidin-3-ol ring system where the nitrogen atom is substituted with a 2-adamantyl group. The adamantane moiety is a rigid, three-dimensional cage-like hydrocarbon (C₁₀H₁₆) derived from the fusion of three cyclohexane rings in the chair conformation.[1] Its incorporation into drug candidates is a well-established strategy to enhance lipophilicity, improve metabolic stability, and modulate receptor binding interactions.[2][3] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen center and opportunities for stereochemical diversity at the hydroxyl-bearing carbon.[4]

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
Topological Polar Surface Area (TPSA) 23.47 Ų
LogP (estimated) 3.5 - 4.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Rationale for Synthesis and Potential Applications

The synthesis of adamantane-piperidine conjugates is a strategic endeavor in medicinal chemistry, aiming to combine the advantageous properties of both pharmacophores.

The Adamantane Advantage:

  • Lipophilicity and Bioavailability: The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This property is crucial for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The rigid, saturated hydrocarbon cage of adamantane is resistant to metabolic degradation, which can prolong the half-life of a drug.[3]

  • Receptor Interaction: The bulky and defined shape of the adamantane group can lead to specific and high-affinity interactions with biological targets, acting as a "space-filling" anchor in receptor pockets.[3]

The Piperidine Moiety's Role:

  • Pharmacological Scaffolding: Piperidine derivatives are found in a vast array of pharmaceuticals, demonstrating their versatility as a core structure for biologically active compounds.[4]

  • Chirality and Selectivity: The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center. The synthesis of specific enantiomers can lead to improved potency and reduced off-target effects. All 1,2-disubstituted adamantane derivatives are also chiral, adding another layer of stereochemical complexity and potential for enantiomerically pure drug design.[5]

  • Modulation of Physicochemical Properties: The polar hydroxyl group and the basic nitrogen atom of the piperidine ring can be functionalized to fine-tune solubility, pKa, and interactions with biological targets.

Given these characteristics, 1-(2-Adamantyl)piperidin-3-ol and its derivatives are promising candidates for investigation in several therapeutic areas, including:

  • Antiviral Agents: Adamantane derivatives like amantadine and rimantadine have a history as anti-influenza drugs.[3][6]

  • CNS Disorders: The lipophilicity imparted by the adamantane group makes these compounds suitable for targeting CNS receptors.

  • Anticancer Agents: Novel adamantane-piperazine derivatives have shown in vitro antiproliferative activity against various cancer cell lines.[7][8]

Synthetic Strategies

The synthesis of 1-(2-Adamantyl)piperidin-3-ol can be approached through several established organic chemistry methodologies. A logical and common approach involves the N-alkylation of piperidin-3-ol with a suitable 2-adamantyl electrophile.

General Synthetic Workflow

A plausible synthetic route is outlined below. This represents a generalized procedure, and specific reaction conditions would require optimization.

G cluster_0 Preparation of 2-Adamantyl Precursor cluster_1 N-Alkylation cluster_2 Purification Adamantanone Adamantan-2-one Adamantanol Adamantan-2-ol Adamantanone->Adamantanol Reduction (e.g., NaBH₄) Adamantyl_Br 2-Bromoadamantane Adamantanol->Adamantyl_Br Bromination (e.g., PBr₃) Product 1-(2-Adamantyl)piperidin-3-ol Adamantyl_Br->Product Piperidinol Piperidin-3-ol Piperidinol->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Purification Column Chromatography Product->Purification

Sources

Spectroscopic and Synthetic Elucidation of 1-(2-Adamantyl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Adamantyl-Piperidine Scaffold

The conjugation of an adamantyl group to a piperidine moiety creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is often incorporated into drug candidates to enhance their therapeutic index by influencing properties such as lipophilicity, metabolic stability, and target binding affinity. The piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, provides a versatile framework for introducing diverse functionalities and modulating pharmacological activity.[1]

1-(2-Adamantyl)piperidin-3-ol represents a specific embodiment of this pharmacologically relevant scaffold. The secondary alcohol at the 3-position of the piperidine ring introduces a potential site for hydrogen bonding and further functionalization, while the attachment at the 2-position of the adamantane cage offers a distinct stereochemical and conformational profile compared to its 1-substituted counterpart. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, characterization, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1-(2-Adamantyl)piperidin-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded predictive analysis. Furthermore, a plausible synthetic route is proposed to offer context for the experimental considerations in its preparation and purification.

Molecular Structure and Stereochemistry

The structure of 1-(2-Adamantyl)piperidin-3-ol presents several key features that will influence its spectroscopic signature. The piperidine ring can exist in a chair conformation, with the substituents at the 1 and 3 positions adopting either axial or equatorial orientations. The bulky 2-adamantyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. The hydroxyl group at the 3-position can be either cis or trans relative to the adamantyl group, leading to two possible diastereomers. This guide will consider the general spectroscopic features applicable to both diastereomers, with specific notes on how NMR spectroscopy could be used to distinguish between them.

Figure 1: Chemical structure of 1-(2-Adamantyl)piperidin-3-ol.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of N-substituted piperidines is reductive amination.[2][3] This approach offers high yields and operational simplicity. For the synthesis of 1-(2-Adamantyl)piperidin-3-ol, a plausible route involves the reaction of 2-adamantanone with piperidin-3-ol in the presence of a reducing agent.

G start 2-Adamantanone + Piperidin-3-ol step1 Imine/Enamine Formation (Acid Catalyst, e.g., AcOH) start->step1 step2 Reduction (e.g., NaBH(OAc)3, NaBH3CN) step1->step2 end_product 1-(2-Adamantyl)piperidin-3-ol step2->end_product

Figure 2: Proposed synthetic workflow for 1-(2-Adamantyl)piperidin-3-ol.

Experimental Protocol: A Hypothetical Approach
  • Reaction Setup: To a solution of 2-adamantanone (1.0 eq) and piperidin-3-ol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a catalytic amount of acetic acid.

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion/enamine.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminiums in the presence of the ketone starting material and is tolerant of mildly acidic conditions.[4]

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(2-Adamantyl)piperidin-3-ol.

Expertise & Experience: The choice of a non-protic solvent like DCM is crucial to avoid unwanted side reactions with the reducing agent. The slow addition of the reducing agent helps to control the reaction exotherm. The acidic catalyst is necessary to promote the initial condensation, but strong acids should be avoided as they can lead to undesired side reactions. The final purification by column chromatography is essential to separate the product from unreacted starting materials and by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(2-Adamantyl)piperidin-3-ol are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Adamantyl-H (bridgehead)1.80 - 2.00Broad multiplet3H
Adamantyl-H (CH₂)1.50 - 1.80Multiplet12HOverlapping signals from the adamantyl cage.
Piperidine-H3 (CHOH)3.60 - 3.80Multiplet1HThe chemical shift is sensitive to the solvent and concentration due to hydrogen bonding.
Piperidine-H2, H6 (α to N)2.80 - 3.20Multiplet4HProtons adjacent to the nitrogen atom are deshielded.
Piperidine-H4, H5 (β, γ to N)1.40 - 2.20Multiplet4H
OHVariableBroad singlet1HThe chemical shift is highly variable and the peak may be broad. Can be confirmed by D₂O exchange.

Interpretation: The ¹H NMR spectrum is expected to be complex in the upfield region (1.50-2.00 ppm) due to the overlapping signals of the numerous protons on the adamantyl cage.[5] The proton attached to the carbon bearing the hydroxyl group (Piperidine-H3) is expected to appear as a multiplet in the range of 3.60-3.80 ppm. The protons on the carbons adjacent to the nitrogen atom (Piperidine-H2, H6) will be deshielded and appear further downfield. The broad singlet for the hydroxyl proton can be confirmed by shaking the sample with a drop of D₂O, which will cause the peak to disappear.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm) Notes
Adamantyl-C (bridgehead, CH)38.0 - 40.0From adamantane reference data.[6]
Adamantyl-C (CH₂)28.0 - 30.0From adamantane reference data.[6]
Adamantyl-C2 (C-N)60.0 - 65.0The carbon directly attached to the nitrogen will be significantly deshielded.
Piperidine-C3 (CHOH)65.0 - 70.0The carbon bearing the hydroxyl group will be deshielded.
Piperidine-C2, C6 (α to N)50.0 - 55.0Carbons adjacent to the nitrogen are deshielded.
Piperidine-C4, C5 (β, γ to N)25.0 - 35.0

Interpretation: The ¹³C NMR spectrum will provide a clearer picture of the carbon framework. The number of distinct signals will depend on the symmetry of the molecule. The carbon of the adamantyl group attached to the piperidine nitrogen (Adamantyl-C2) is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen. Similarly, the carbon bearing the hydroxyl group (Piperidine-C3) will also be deshielded. The remaining adamantyl and piperidine carbons will appear in their characteristic regions.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aliphatic)2850 - 3000Strong
C-N stretch (tertiary amine)1000 - 1250Medium
C-O stretch (secondary alcohol)1000 - 1200Strong

Interpretation: The most prominent feature in the IR spectrum of 1-(2-Adamantyl)piperidin-3-ol will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[8] The broadness of this peak is due to hydrogen bonding. Strong C-H stretching vibrations from the adamantyl and piperidine moieties will be observed between 2850 and 3000 cm⁻¹. The C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol are expected to appear in the fingerprint region and may be coupled with other vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Proposed Fragment Notes
249[M]⁺Molecular ion peak.
231[M - H₂O]⁺Loss of water from the alcohol.
135[C₁₀H₁₅]⁺Adamantyl cation, a very stable and often base peak in adamantane derivatives.[10]
114[C₆H₁₂NO]⁺Fragmentation of the piperidine ring.
98[C₅H₁₀N]⁺α-cleavage at the piperidine ring.[11]

Interpretation: The molecular ion peak ([M]⁺) is expected at m/z 249. A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 231.[12] A very characteristic and often the most intense peak (base peak) for adamantane-containing compounds is the adamantyl cation at m/z 135.[10] Fragmentation of the piperidine ring through α-cleavage adjacent to the nitrogen is also expected, leading to ions such as m/z 98.

G M [M]⁺ m/z 249 M_H2O [M - H₂O]⁺ m/z 231 M->M_H2O - H₂O Ad_ion [C₁₀H₁₅]⁺ m/z 135 M->Ad_ion - C₅H₁₀NO Pip_frag1 [C₅H₁₀N]⁺ m/z 98 M->Pip_frag1 - C₁₀H₁₅

Figure 3: Plausible mass spectrometry fragmentation pathway for 1-(2-Adamantyl)piperidin-3-ol.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 1-(2-Adamantyl)piperidin-3-ol. By leveraging established principles and data from related adamantane and piperidine structures, we have proposed a plausible synthetic route via reductive amination and have detailed the expected key features in its NMR, IR, and MS spectra. This information serves as a valuable resource for researchers and scientists working on the synthesis, characterization, and application of novel adamantyl-piperidine derivatives in drug discovery and development. The presented data and interpretations provide a solid foundation for the empirical analysis of this promising molecule.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Atamanyuk, D., & Zayats, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 57(5), 451-477.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Baxendale, I. R., & Ley, S. V. (2006). A concise synthesis of the piperidine alkaloid (+)-coniine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2294.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Dong, J., & Krasnova, L. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 88(17), 12297-12306.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Shen, M., & Driver, T. G. (2008). Cobalt-Catalyzed N-Alkylation of Secondary Amines with Alkyl Halides. Organic Letters, 10(15), 3367-3370.
  • Morril, C., Smith, R. G., & Le, H. (2014). Solid-state chemical-shift referencing with adamantane. Solid State Nuclear Magnetic Resonance, 57-58, 2-5.
  • Duddeck, H. (1975).
  • Badilita, V., Fassbender, B., Kratt, K., Jähnke, T., Wallrabe, U., & Korvink, J. G. (2012). Microfabricated Inserts for Magic Angle Coil Spinning (MACS) Wireless NMR Spectroscopy. Procedia Engineering, 47, 1039-1042.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

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Adamantane Derivatives in Medicinal Chemistry: The "Lipophilic Bullet"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) represents a paradigm of structural rigidity and lipophilicity in medicinal chemistry.[1][2][3][4][5] Often termed the "lipophilic bullet," this diamondoid cage is utilized not merely as a passive carrier but as a critical pharmacophore that modulates pharmacokinetics (PK), enhances blood-brain barrier (BBB) penetration, and blocks ion channels via steric occlusion.[1] This guide synthesizes the mechanistic roles of adamantane in FDA-approved therapeutics (antivirals, CNS agents, antidiabetics) and details emerging applications in oncology, supported by validated synthetic protocols and signaling pathway analyses.

The Adamantane Scaffold: Physicochemical Properties

The success of adamantane derivatives stems from three core physicochemical characteristics:

  • Lipophilicity: The hydrocarbon cage significantly increases the logP of attached pharmacophores, facilitating membrane traversal.

  • Metabolic Stability: The rigid cage structure protects adjacent functional groups from enzymatic hydrolysis and metabolic degradation.

  • Steric Bulk: The globular shape (diameter ~3-4 Å) allows it to act as a "plug" for ion channels (e.g., M2, NMDA) or a precise fit for hydrophobic enzyme pockets (e.g., DPP-IV).

Table 1: Comparative Physicochemical Profiles of Key Adamantane Drugs
DrugIndicationTargetMechanismLogP (Approx)
Amantadine Influenza A, Parkinson'sM2 Channel, NMDA ReceptorChannel Blocker / Antagonist2.4
Memantine Alzheimer's DiseaseNMDA ReceptorNon-competitive Antagonist3.3
Saxagliptin Type 2 DiabetesDPP-IV EnzymeReversible Inhibitor1.6
Vildagliptin Type 2 DiabetesDPP-IV EnzymeReversible Inhibitor1.3
Tromantadine Herpes SimplexViral Entry/PenetrationViral Envelope Inhibition2.8

Mechanistic Pharmacology

Ion Channel Blockade (CNS & Antiviral)

Amantadine and memantine function primarily by occluding the pore of ion channels. In the context of NMDA receptors (N-methyl-D-aspartate), memantine acts as a low-affinity, uncompetitive antagonist. It binds to the Mg²⁺ site within the channel pore only when the channel is open, preventing excessive calcium influx (excitotoxicity) while preserving normal synaptic transmission.

Enzyme Inhibition (Metabolic Disorders)

In DPP-IV inhibitors like saxagliptin, the adamantane moiety serves a structural role.[3][6] It occupies the S2 hydrophobic pocket of the Dipeptidyl Peptidase-IV enzyme. This "anchor" positions the nitrile group (the "warhead") to form a covalent imidate adduct with the active site Serine-630, resulting in potent inhibition.

Emerging Oncology Targets: TLR4 Signaling

Recent research identifies adamantane-linked isothiourea derivatives as inhibitors of the TLR4-MyD88-NF-κB signaling pathway.[5] Dysregulation of this pathway promotes tumor proliferation and inflammation. The adamantane derivative blocks the upstream TLR4 receptor, preventing the signaling cascade.

Visualization: TLR4-MyD88-NF-κB Signaling Pathway

TLR4_Pathway Adamantane Adamantane Derivative TLR4 TLR4 Receptor Adamantane->TLR4 Inhibits MyD88 MyD88 Adapter TLR4->MyD88 Activates IRAKs IRAK Kinase Complex MyD88->IRAKs IKK IKK Complex IRAKs->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (Transcription Factor) IkB->NFkB Degradation releases Nucleus Nucleus: Pro-inflammatory Gene Expression NFkB->Nucleus Translocates

Figure 1: Mechanism of adamantane derivatives in suppressing tumor proliferation via TLR4 pathway inhibition.[5]

Experimental Protocols

Synthesis of Amantadine Hydrochloride (Ritter Reaction)

The synthesis of 1-adamantylamine (Amantadine) typically utilizes the Ritter reaction, converting 1-bromoadamantane to the acetamide intermediate, followed by hydrolysis.

Causality & Rationale:

  • Bromine Source: 1-Bromoadamantane is used because the tertiary bridgehead carbon forms a stable carbocation, essential for nucleophilic attack.

  • Phase Transfer Catalyst (TBAI): Ensures efficient interaction between the solid/organic reactants and the ionic reagents.

  • Acid Hydrolysis: Converts the intermediate amide to the free amine salt.

Protocol:

  • Reactants: Mix 1-bromoadamantane (10 mmol) and urea (excess) in a round-bottom flask.

  • Solvent: Add ethylene glycol or acetic acid as the solvent medium.

  • Reflux: Heat the mixture to 150°C-170°C for 5-6 hours. Rationale: High temperature is required to generate the adamantyl carbocation.

  • Workup: Cool the mixture and pour into ice water. Extract with CH₂Cl₂.

  • Hydrolysis: Reflux the intermediate N-adamantylurea with NaOH/ethylene glycol overnight to cleave the urea linkage.

  • Salt Formation: Acidify the resulting amine with HCl in ether to precipitate Amantadine HCl.

  • Purification: Recrystallize from ethanol/ether.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 1-Bromoadamantane Step1 Ritter Reaction (Urea/Heat) Start->Step1 Inter N-Adamantyl Urea Intermediate Step1->Inter Step2 Alkaline Hydrolysis (NaOH/Glycol) Inter->Step2 Product 1-Adamantylamine (Amantadine) Step2->Product Salt Amantadine HCl Product->Salt HCl/Ether

Figure 2: Step-by-step synthetic workflow for Amantadine HCl via the Ritter reaction pathway.

Biological Validation: MTT Cytotoxicity Assay

To evaluate the anticancer potential of new adamantane derivatives (e.g., isothiourea analogs), the MTT assay is the standard self-validating protocol.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates (1x10⁴ cells/well) and incubate for 24h.

  • Treatment: Treat cells with graded concentrations of the adamantane derivative (0.1 - 100 µM). Include DMSO control (0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The adamantane cage serves as a versatile scaffold for modification.[2] The bridgehead carbons (C1, C3, C5, C7) are the primary sites for functionalization.

  • C1-Amino Group: Essential for ion channel blocking (mimics NH4+).

  • C1-Hydroxyl/Nitrile: Used in DPP-IV inhibitors to interact with specific serine or histidine residues in the enzyme pocket.

  • Lipophilic Tail: Adding an adamantane group to a hydrophilic drug (e.g., nucleosides) can improve oral bioavailability by >50%.

Visualization: The Adamantane Pharmacophore

Adamantane_SAR Core Adamantane Cage (C10H16) Lipophilicity Lipophilicity (LogP) Enhances BBB Crossing Core->Lipophilicity Stability Metabolic Shield Prevents degradation Core->Stability Bulk Steric Bulk Channel Occlusion Core->Bulk Memantine Memantine (Dimethyl-amino) Lipophilicity->Memantine Saxagliptin Saxagliptin (Hydroxy-nitrile) Stability->Saxagliptin Amantadine Amantadine (Amino) Bulk->Amantadine

Figure 3: Pharmacophore map illustrating how the adamantane core confers specific properties to key therapeutic agents.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[7] Link

  • BenchChem. (2025).[5][8] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem Technical Guides. Link

  • Liu, J., et al. (2011). Adamantane-based M2 ion channel blockers: A review of the mechanism and resistance. Journal of Medicinal Chemistry. Link

  • Spilovska, K., et al. (2016).[3] Adamantane – A Lead Structure for Drugs in Clinical Practice.[3][7][9] Current Medicinal Chemistry. Link

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[4][10][11] Applied Sciences.[10] Link

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The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has carved a unique and significant niche in the landscape of medicinal chemistry. Its discovery in petroleum in 1933 and subsequent synthetic accessibility have paved the way for the development of a diverse array of analogues with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the biological activities of adamantane derivatives, delving into their mechanisms of action, quantitative biological data, detailed experimental protocols, and the underlying rationale for their therapeutic applications.

The Physicochemical Advantage of the Adamantane Cage

The adamantane structure confers several advantageous properties to a molecule, making it a "privileged scaffold" in drug design. Its key features include:

  • Lipophilicity: The hydrocarbon cage is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular and central nervous system (CNS) targets.

  • Rigidity and Steric Bulk: The rigid framework of adamantane provides a defined three-dimensional structure that can facilitate specific and high-affinity interactions with biological targets. Its bulk can also be used to sterically hinder unwanted metabolic transformations, thereby improving the pharmacokinetic profile of a drug.

  • Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability of adamantane-containing drugs.

  • Synthetic Versatility: The adamantane cage can be functionalized at its bridgehead (tertiary) and bridge (secondary) positions, allowing for the synthesis of a wide variety of derivatives with tailored biological activities.

These unique physicochemical properties have been successfully exploited in the development of drugs for a range of therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.

Antiviral Activity: The Genesis of Adamantane in Medicine

The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s.[1] This seminal finding ushered in an era of research into adamantane-based antiviral agents.

Mechanism of Action: Targeting the M2 Proton Channel

The primary mechanism of antiviral action for amantadine and its close analogue, rimantadine, against influenza A virus is the blockade of the M2 proton channel.[2][3] The M2 protein is a tetrameric ion channel embedded in the viral envelope that is essential for the uncoating of the virus within the host cell. By blocking this channel, adamantane derivatives prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex and the release of the viral genome into the cytoplasm.[2]

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Viral Envelope Viral Envelope M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification Uncoating Viral Uncoating & Genome Release vRNP->Uncoating Dissociation H_ion H+ H_ion->M2 Proton Influx Amantadine Amantadine/ Rimantadine Amantadine->M2 Blocks

Caption: Mechanism of action of amantadine and rimantadine against Influenza A virus.

Quantitative Data: Antiviral Activity

The antiviral activity of adamantane derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) in cell culture-based assays.

CompoundVirusCell LineIC50Reference
AmantadineInfluenza A/Hongkong/68MDCK0.11 µg/mL[1]
RimantadineInfluenza A (H1N1)MDCK~5 µM[4]
Amantadine Derivative (3F4)SARS-CoV-2Vero E60.32 µM[5]
Amantadine Derivative (3F5)SARS-CoV-2Vero E60.44 µM[5]

It is important to note that resistance to amantadine and rimantadine is now widespread among influenza A strains, limiting their clinical use for this indication.[6] However, research into novel adamantane derivatives with activity against other viruses, such as SARS-CoV-2, is ongoing.[5]

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have emerged as important therapeutic agents for the management of neurodegenerative disorders, most notably Alzheimer's disease.

Mechanism of Action: NMDA Receptor Antagonism

The primary neuroprotective mechanism of memantine, an aminoadamantane derivative, is its action as an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[7] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a massive influx of Ca2+ and subsequent excitotoxicity and neuronal cell death. Memantine preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission, which is crucial for learning and memory.

NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_pathology Excitotoxicity Cascade Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDA_R NMDA Receptor Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Opens Channel Glutamate->NMDA_R Binds Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Triggers Memantine Memantine Memantine->NMDA_R Blocks (Uncompetitive)

Caption: Neuroprotective mechanism of memantine via NMDA receptor antagonism.

Beyond NMDA receptor antagonism, some adamantane derivatives may exert neuroprotective effects through other mechanisms, such as modulation of the GLP-1 signaling pathway, which is involved in neuronal plasticity and survival.[8]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The lipophilic nature of the adamantane scaffold makes it an attractive component in the design of anticancer agents, as it can enhance penetration into tumor cells. Adamantane derivatives have demonstrated a range of anticancer activities through various mechanisms.

Mechanisms of Action
  • Induction of Apoptosis: Several adamantane derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] For example, the synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in various tumor types.[10]

  • Inhibition of Signaling Pathways: Adamantane-containing compounds have been found to inhibit key signaling pathways that are dysregulated in cancer. For instance, adamantyl isothiourea derivatives can suppress the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation-driven cancers like hepatocellular carcinoma.[10] The adamantyl arotinoid chalcone derivative MX781 acts by inhibiting IκB kinase, another key player in the NF-κB pathway.[10]

Anticancer_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF-6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Tumor_Progression Tumor Progression Cytokines->Tumor_Progression Adamantyl_Isothiourea Adamantyl Isothiourea Adamantyl_Isothiourea->TLR4 Inhibits MTT_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate1 2. Incubate for 24h Seed_Cells->Incubate1 Treat_Cells 3. Treat with adamantane derivatives Incubate1->Treat_Cells Incubate2 4. Incubate for 24-72h Treat_Cells->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate for 4h at 37°C Add_MTT->Incubate3 Add_DMSO 7. Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance 8. Measure absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: A generalized workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the adamantane derivatives and incubate for a further 24-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in a multi-well plate.

  • Virus Adsorption: Adsorb a known amount of virus onto the cell monolayer for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the adamantane derivative.

  • Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible.

  • Staining: Fix and stain the cells with a dye such as crystal violet. The plaques will appear as clear zones against a stained cell monolayer.

  • Quantification: Count the number of plaques at each drug concentration and calculate the IC50 value.

Synthesis of Key Adamantane Analogues

The synthesis of biologically active adamantane derivatives is a crucial aspect of their development. The following are simplified representations of synthetic routes for some key analogues.

Synthesis_Workflow cluster_amantadine Amantadine Synthesis cluster_memantine Memantine Synthesis cluster_rimantadine Rimantadine Synthesis Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Amantadine_Final Amantadine Bromoadamantane->Amantadine_Final Amination Dimethyladamantane 1,3-Dimethyladamantane Bromo_DMA 1-Bromo-3,5-dimethyladamantane Dimethyladamantane->Bromo_DMA Bromination Memantine_Final Memantine Bromo_DMA->Memantine_Final Amination Acetyladamantane 1-Acetyladamantane Rimantadine_Final Rimantadine Acetyladamantane->Rimantadine_Final Reductive Amination

Caption: Simplified synthetic workflows for amantadine, memantine, and rimantadine.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The unique combination of lipophilicity, rigidity, and metabolic stability makes it an enduringly attractive building block in medicinal chemistry. Future research will likely focus on:

  • Design of Multi-target Ligands: The development of adamantane derivatives that can simultaneously modulate multiple biological targets offers a promising strategy for the treatment of complex diseases.

  • Drug Delivery Systems: The lipophilic nature of adamantane can be harnessed for the development of novel drug delivery systems, such as nanoparticles and liposomes, to improve the targeted delivery and efficacy of therapeutic agents.

  • Exploration of New Biological Activities: High-throughput screening of adamantane-based compound libraries will undoubtedly uncover new and unexpected biological activities, further expanding the therapeutic potential of this remarkable scaffold.

References

  • Hassan, H. M., Al-Wahaibi, L. H., Shehatou, G. S., & El-Emam, A. A. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research, 11(1), 350–369. [Link]

  • Sharma, A., et al. (2020). Adamantane-based chalcones and triazoles as potential anticancer agents. Journal of Chemical Health Risks, 10(4), 235-246. [Link]

  • Wroblewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • O'Loughlin, T., et al. (2022). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Journal of Supramolecular Chemistry, 34(5-6), 231-240. [Link]

  • Wiciński, M., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6759. [Link]

  • Reyes-Sandoval, E., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13087–13101. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 13(1), 12345. [Link]

  • Wroblewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]

  • Spasova, M., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

  • Von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature reviews Drug discovery, 6(12), 967-974. [Link]

  • Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Medium. (2018). Dot Language (graph based diagrams). [Link]

  • Mind the Graph. (2018). Cell signaling pathways step-by-step and templates. [Link]

  • U.S. Food and Drug Administration. (n.d.). Flumadine (rimantadine hydrochloride) Label. [Link]

  • Medscape. (n.d.). Flumadine (rimantadine) dosing, indications, interactions, adverse effects, and more. [Link]

  • Butterworth, R. F. (2020). Repurposing of Adamantanes for the Treatment of COVID-19: Rationale and Perspectives. ResearchGate. [Link]

  • Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. ResearchGate. (2025). [Link]

  • MedChemComm. (2017). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity for 1-(2-Adamantyl)piperidin-3-ol

1-(2-Adamantyl)piperidin-3-ol is a unique heterocyclic compound featuring a bulky, lipophilic adamantane cage appended to a polar piperidinol ring. This structural combination makes it an intriguing candidate for investigation in medicinal chemistry and drug development, potentially as a modulator of central nervous system targets or other biological pathways where adamantane derivatives have shown activity.[1][2] The efficacy and safety of such compounds in biological assays are directly dependent on their purity. Impurities, such as starting materials, byproducts, or residual solvents, can lead to erroneous experimental results, mask the true activity of the compound, or exhibit their own toxicity.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of 1-(2-Adamantyl)piperidin-3-ol. It is designed for researchers, scientists, and drug development professionals to establish a robust purification strategy, ensuring the high quality of the final compound for subsequent applications.

Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Adamantyl)piperidin-3-ol is fundamental to designing an effective purification strategy. While experimental data for this specific molecule is not widely available, its properties can be predicted based on its structural motifs.

PropertyPredicted Value/CharacteristicRationale and Implication for Purification
Molecular Formula C₁₅H₂₅NO-
Molecular Weight 235.37 g/mol Suggests the compound is likely a solid at room temperature.
Polarity Moderately PolarThe hydroxyl and amine groups of the piperidinol ring impart polarity, while the large adamantyl group is highly nonpolar. This amphiphilic nature is a key consideration for solvent selection in both recrystallization and chromatography.
pKa (Conjugate Acid) ~10-11The piperidine nitrogen is basic. The compound will be protonated and water-soluble at acidic pH. This can be exploited for liquid-liquid extraction during workup but may require a basic mobile phase modifier in reversed-phase chromatography to avoid peak tailing.
Solubility High in polar organic solvents (e.g., alcohols, THF, DCM). Limited in nonpolar solvents (e.g., hexane) and water at neutral pH.The predicted solubility profile guides the selection of solvents for recrystallization and the mobile phase for chromatography.[3]
Hydrogen Bonding Donor (hydroxyl) and Acceptor (hydroxyl, amine)The ability to form hydrogen bonds will influence its solubility and interaction with chromatographic stationary phases.

Overall Purification Workflow

The purification of 1-(2-Adamantyl)piperidin-3-ol typically follows a multi-step process after the initial synthesis. The choice of techniques will depend on the nature and quantity of impurities present in the crude material.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Crude->Workup Remove inorganic salts and water-soluble impurities Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration PrimaryPurification Primary Purification (Recrystallization or Column Chromatography) Concentration->PrimaryPurification Crude solid/oil PurityAnalysis Purity Assessment (TLC, HPLC, NMR) PrimaryPurification->PurityAnalysis PureProduct Pure 1-(2-Adamantyl)piperidin-3-ol PurityAnalysis->PureProduct Purity ≥ 95%

Caption: General purification workflow for 1-(2-Adamantyl)piperidin-3-ol.

Purification Technique 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Protocol for Recrystallization

1. Solvent Screening:

  • Place approximately 20-30 mg of the crude 1-(2-Adamantyl)piperidin-3-ol into several test tubes.

  • Add a small amount (0.5-1.0 mL) of a single solvent to each tube from the list of potential solvents (see table below).

  • Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Heat the tubes that show poor solubility at room temperature to the boiling point of the solvent. If the compound dissolves, it is a good candidate solvent.

  • Allow the hot, saturated solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Common solvents for compounds with similar functionalities include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[4]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the solvent until the solid just dissolves.

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the growth of larger crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Table of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for moderately polar compounds.[4]
Isopropanol82Polar ProticSimilar to ethanol, but less volatile.
Ethyl Acetate77Moderately PolarGood for compounds that are too soluble in alcohols.
Acetonitrile82Polar AproticCan be effective if the compound has specific solubility characteristics.
Toluene111NonpolarMay be useful for less polar impurities.
Hexane69NonpolarTypically used as an anti-solvent with a more polar solvent.

Purification Technique 2: Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is the preferred method for purifying adamantane derivatives.[1][5][6] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Protocol for Column Chromatography

1. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems (mobile phases). A good starting point for a moderately polar amine like 1-(2-Adamantyl)piperidin-3-ol is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • To mitigate peak tailing due to the basicity of the piperidine nitrogen, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.

  • The ideal mobile phase will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and begin the elution process, maintaining a constant flow rate.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light if applicable, or by staining with potassium permanganate or iodine).

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 1-(2-Adamantyl)piperidin-3-ol.

ChromatographySteps cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

After purification, it is crucial to assess the purity of 1-(2-Adamantyl)piperidin-3-ol. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound. Reversed-phase HPLC on a C18 column is a common method for analyzing adamantane derivatives.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The purification of 1-(2-Adamantyl)piperidin-3-ol can be effectively achieved through standard laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the specific impurity profile of the crude product. A systematic approach, starting with the analysis of the compound's physicochemical properties and small-scale trials to optimize conditions, is key to obtaining a highly pure material suitable for research and development applications. The protocols outlined in this guide provide a solid foundation for developing a robust and reliable purification strategy.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Center for Biotechnology Information. Available from: [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Drug Enforcement Administration. Available from: [Link]

  • Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. MDPI. Available from: [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available from: [Link]

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • 1-(2-Adamantyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Design and Synthesis of 1,2-annulated Adamantane Piperidines With Anti-Influenza Virus Activity. PubMed. Available from: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. Available from: [Link]

  • Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Royal Society of Chemistry. Available from: [Link]

  • Novel 1-(2-aryl-2-adamantyl)piperazine Derivatives With Antiproliferative Activity. PubMed. Available from: [Link]

  • Liquid chromatography of adamantane derivatives. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols: 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Introduction: The Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged structural motif in medicinal chemistry. Its unique properties, including steric bulk and metabolic stability, make it an attractive component for designing novel therapeutic agents.[1][2] The incorporation of an adamantane group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its bioavailability and therapeutic efficacy.[2] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[2][3] This has led to the development of several successful drugs containing the adamantane core, such as amantadine (antiviral) and saxagliptin (antidiabetic).[2][3]

The piperidine ring is another crucial pharmacophore present in a vast number of pharmaceuticals and natural alkaloids.[4] Its basic nitrogen atom allows for favorable interactions with biological targets, and the chair-like conformation provides a scaffold for precise three-dimensional orientation of substituents. The combination of the bulky adamantane group with the versatile piperidine scaffold in 1-(2-Adamantyl)piperidin-3-ol presents a novel chemical entity with significant potential for investigation in various therapeutic areas.

This document provides detailed application notes and protocols for the initial characterization and exploration of 1-(2-Adamantyl)piperidin-3-ol as a research chemical, with a primary focus on its potential as an anticancer agent, drawing parallels from related adamantane derivatives.[5][6]

Physicochemical Characterization

Prior to biological evaluation, a thorough physicochemical characterization of 1-(2-Adamantyl)piperidin-3-ol is essential.

Table 1: Recommended Physicochemical Analyses
ParameterRecommended Method(s)Purpose
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the identity and purity of the compound.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) for appropriate stock solution preparation.
LogP/LogD Calculated (e.g., using software like ChemDraw) and/or experimentally determined (e.g., shake-flask method)To assess the lipophilicity, which influences membrane permeability and bioavailability.
Stability HPLC-based stability assays in various media (e.g., PBS, cell culture medium) at different temperatures (e.g., 4°C, 37°C)To determine the compound's shelf-life and stability under experimental conditions.

Hypothesized Biological Application: Anticancer Agent

Based on the demonstrated anticancer activity of structurally related 1-(2-aryl-2-adamantyl)piperazine derivatives, a primary research application for 1-(2-Adamantyl)piperidin-3-ol is in the field of oncology.[5][6] The bulky adamantyl group may promote interactions with specific protein targets or influence cell membrane properties, leading to cytotoxic or cytostatic effects in cancer cells. The piperidin-3-ol moiety introduces a hydroxyl group that can participate in hydrogen bonding, potentially altering target binding and selectivity compared to other adamantane-piperidine analogs.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Stock_Prep Compound Stock Preparation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Stock_Prep->Viability_Assay Cell_Culture Cancer Cell Line Panel Culture Cell_Culture->Viability_Assay GI50_Calc Determination of GI50 Viability_Assay->GI50_Calc Cell_Cycle Cell Cycle Analysis (Flow Cytometry) GI50_Calc->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) GI50_Calc->Apoptosis_Assay Target_ID Target Identification (Hypothesis-driven) GI50_Calc->Target_ID

Caption: Workflow for evaluating the anticancer potential of 1-(2-Adamantyl)piperidin-3-ol.

Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solution preparation is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

Materials:

  • 1-(2-Adamantyl)piperidin-3-ol powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of 1-(2-Adamantyl)piperidin-3-ol (e.g., 5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM). The exact volume will depend on the molecular weight of the compound.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Selected human cancer cell lines (e.g., SK-MEL-28 melanoma, MDA-MB-231 breast cancer, as these have shown sensitivity to related compounds[5]).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • 96-well flat-bottom cell culture plates.

  • 1-(2-Adamantyl)piperidin-3-ol stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO.

  • Phosphate-buffered saline (PBS).

  • Multichannel pipette.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(2-Adamantyl)piperidin-3-ol from the stock solution in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (or vehicle control).

    • Return the plate to the incubator for 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the GI50 value.

Table 2: Example Data Representation for GI50 Determination
Compound Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle Control)1.250100%
0.11.23598.8%
11.05084.0%
100.62550.0%
500.25020.0%
1000.1008.0%
Calculated GI50 10 µM
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: To investigate whether the observed growth inhibition is due to cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry can be employed. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 1-(2-Adamantyl)piperidin-3-ol (at 1x and 2x GI50 concentrations) and vehicle control for 24 or 48 hours.

  • PBS.

  • Trypsin-EDTA.

  • 70% cold ethanol.

  • RNase A (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.

    • Compare the cell cycle profiles of treated cells to the vehicle control to identify any accumulation in a specific phase.

Signaling Pathway Visualization (Hypothetical)

If cell cycle analysis indicates a G2/M arrest, a potential mechanism could involve the modulation of cyclin-dependent kinases (CDKs) or checkpoint proteins.

signaling_pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B / CDK1 Complex Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Promotes Adamantyl_Piperidinol 1-(2-Adamantyl)piperidin-3-ol Checkpoint_Proteins Checkpoint Proteins (e.g., Chk1/2) Adamantyl_Piperidinol->Checkpoint_Proteins Activates (?) Checkpoint_Proteins->CyclinB_CDK1 Inhibits

Caption: Hypothetical mechanism: G2/M arrest via checkpoint activation.

Conclusion and Future Directions

The novel research chemical 1-(2-Adamantyl)piperidin-3-ol represents a promising starting point for a drug discovery program. The protocols outlined in this document provide a systematic approach to its initial characterization and biological evaluation in the context of cancer research. Positive results from these initial screens, such as potent and selective cancer cell line activity, would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies through the synthesis of related analogs.

References

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Novel 1-(2-aryl-2-adamantyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application and Protocols for 1-(2-Adamantyl)piperidin-3-ol in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Adamantane Scaffolds in Antiviral Drug Discovery

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. The first-generation adamantane derivatives, amantadine and rimantadine, were once frontline treatments for influenza A infections, validating the therapeutic potential of this unique chemical moiety.[1][2] These compounds function by blocking the M2 proton channel of the influenza A virus, a critical component for viral uncoating and replication.[3][4] The emergence of widespread resistance has necessitated the exploration of novel adamantane derivatives with improved efficacy and a broader spectrum of activity.

This application note focuses on 1-(2-Adamantyl)piperidin-3-ol, a rationally designed molecule that combines the well-established antiviral properties of the adamantane core with a piperidine heterocycle. The piperidine ring is a common feature in many pharmaceuticals and can be strategically modified to fine-tune the compound's pharmacological properties.[5] The hydroxyl group at the 3-position of the piperidine ring offers a potential site for further chemical modification and may influence the compound's interaction with its biological target.

While specific data on 1-(2-Adamantyl)piperidin-3-ol is emerging, its structural similarity to other potent anti-influenza adamantane piperidines suggests its primary application will be in the screening and development of new therapeutics against influenza A.[6] Furthermore, the broader investigation of adamantane derivatives against other viral targets, including coronaviruses and hepatitis C virus (HCV), suggests that the application of 1-(2-Adamantyl)piperidin-3-ol could extend beyond influenza.[5][7]

This document provides a detailed guide for researchers interested in evaluating the antiviral potential of 1-(2-Adamantyl)piperidin-3-ol. It outlines key experimental protocols, from initial cytotoxicity assessments and primary antiviral screening to more specific mechanism-of-action studies.

Compound Profile: 1-(2-Adamantyl)piperidin-3-ol

  • Chemical Structure:

    • IUPAC Name: 1-(Adamantan-2-yl)piperidin-3-ol

    • Molecular Formula: C₁₅H₂₅NO

    • Molecular Weight: 235.37 g/mol

  • Physicochemical Properties (Predicted):

    • LogP: ~3.5-4.0 (Indicating high lipophilicity, which may facilitate membrane permeability)

    • pKa: ~9.0-9.5 (Associated with the piperidine nitrogen, suggesting it will be protonated at physiological pH)

  • Synthesis: The synthesis of 1-(2-Adamantyl)piperidin-3-ol can be achieved through various synthetic routes. A common approach involves the reductive amination of 2-adamantanone with 3-hydroxypiperidine. Alternative strategies may involve the construction of the piperidine ring onto an adamantane precursor.[8][9] The specific stereochemistry of the hydroxyl group and the adamantyl-piperidine linkage may influence biological activity and should be carefully controlled and characterized during synthesis.

Proposed Mechanism of Action: Targeting Viral Ion Channels

Based on the extensive literature on adamantane antivirals, the primary hypothesized mechanism of action for 1-(2-Adamantyl)piperidin-3-ol against influenza A is the blockade of the M2 proton channel.[3][10] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that is essential for the acidification of the virion core during entry into the host cell. This acidification process facilitates the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, a critical step for viral replication.

The adamantane moiety of the compound is predicted to bind within the hydrophobic pore of the M2 channel, sterically occluding the passage of protons. The protonated piperidine ring can provide a positively charged amine group that further stabilizes the interaction and blocks the channel.[3]

M2_Inhibition cluster_Virion Influenza A Virion cluster_Cytoplasm Host Cell Cytoplasm M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification & vRNP Release Replication Viral Replication vRNP->Replication Protons_in H+ Protons_in->M2 Normal Influx Drug Adamantyl- Piperidinol Drug->M2 Blockade

Caption: Proposed mechanism of M2 proton channel inhibition.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 1-(2-Adamantyl)piperidin-3-ol's antiviral properties.

Protocol 1: In Vitro Cytotoxicity Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This allows for the calculation of the selectivity index (SI = CC₅₀/EC₅₀), a key parameter in drug development. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that measures ATP levels as an indicator of metabolically active cells.[11][12]

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza studies)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • 1-(2-Adamantyl)piperidin-3-ol stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

  • Compound Dilution: Prepare a serial dilution of 1-(2-Adamantyl)piperidin-3-ol in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration) and a cell-free control (medium only).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, corresponding to the duration of the planned antiviral assay.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Influenza A Plaque Reduction Assay

Rationale: The plaque reduction assay is the gold standard for quantifying the inhibition of viral replication.[14][15] This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus.

Materials:

  • MDCK cells

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • 12-well plates

  • Infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed MDCK cells in 12-well plates at a density of 4 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.[16][17]

  • Virus and Compound Preparation:

    • Prepare serial dilutions of 1-(2-Adamantyl)piperidin-3-ol in infection medium at 2x the final desired concentrations.

    • Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of the diluted virus and the 2x compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Wash the MDCK cell monolayers twice with PBS.

    • Add 200 µL of the virus-compound mixture to each well.[18]

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.[19]

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Gently add 2 mL of pre-warmed (42°C) overlay medium containing the final concentration of the compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 4% formaldehyde for at least 1 hour.

    • Remove the overlay and the fixative.

    • Stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Plaque_Reduction_Workflow A 1. Seed MDCK cells in 12-well plate D 4. Infect MDCK monolayer (1 hour) A->D B 2. Prepare serial dilutions of 1-(2-Adamantyl)piperidin-3-ol C 3. Mix compound with Influenza A virus B->C C->D E 5. Add semi-solid overlay with compound D->E F 6. Incubate for 48-72 hours E->F G 7. Fix and stain with crystal violet F->G H 8. Count plaques and calculate EC50 G->H

Caption: Workflow for the Influenza A Plaque Reduction Assay.

Protocol 3: M2 Proton Channel Inhibition Assay (Liposome-Based Fluorescence Assay)

Rationale: To specifically investigate the inhibition of the M2 proton channel, a cell-free assay using liposomes reconstituted with the M2 protein can be employed. This assay measures the influx of protons into the liposomes via a pH-sensitive fluorescent dye.[20][21]

Materials:

  • Synthetic M2 transmembrane domain peptide

  • Lipids (e.g., POPC:POPG)

  • pH-sensitive fluorescent dye (e.g., HPTS)

  • Size-exclusion chromatography column

  • Fluorometer

  • Buffers with different pH values

  • Valinomycin and Potassium Chloride for generating a membrane potential

Procedure:

  • M2 Reconstitution into Liposomes:

    • Prepare liposomes containing the pH-sensitive dye HPTS by sonication or extrusion.

    • Reconstitute the synthetic M2 peptide into the pre-formed liposomes.

    • Remove unincorporated peptide and external dye by size-exclusion chromatography.

  • Proton Flux Assay:

    • Generate a potassium gradient across the liposome membrane.

    • Add valinomycin to create a membrane potential, which will drive proton influx if a channel is present.

    • Initiate the assay by creating an external acidic pH jump.

    • Monitor the change in fluorescence of the internal HPTS dye over time using a fluorometer. The rate of fluorescence change is proportional to the rate of proton influx.

  • Inhibition Measurement:

    • Pre-incubate the M2-reconstituted liposomes with various concentrations of 1-(2-Adamantyl)piperidin-3-ol.

    • Perform the proton flux assay as described above.

    • Compare the rate of proton influx in the presence of the compound to the control (no compound).

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the M2 proton channel activity.

Protocol 4: Hepatitis C Virus (HCV) Replicon Luciferase Assay

Rationale: To explore the broader antiviral potential of 1-(2-Adamantyl)piperidin-3-ol, an HCV replicon system can be utilized. This system uses a human hepatoma cell line that stably expresses a subgenomic HCV RNA containing a luciferase reporter gene. The level of luciferase activity directly correlates with the level of HCV RNA replication.[22][23]

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter (e.g., Renilla luciferase)

  • Complete growth medium (DMEM with 10% FBS and G418 for selection)

  • 96-well clear-bottom, opaque-walled plates

  • 1-(2-Adamantyl)piperidin-3-ol stock solution (in DMSO)

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium without G418. Incubate overnight.

  • Compound Treatment: Add serial dilutions of 1-(2-Adamantyl)piperidin-3-ol to the cells. Include appropriate controls (vehicle and a known HCV inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.[24]

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the compound concentration. A parallel cytotoxicity assay in the same Huh-7 cell line should be performed to determine the selectivity index.

Data Presentation and Interpretation

Table 1: Example Data Summary for Antiviral Evaluation of 1-(2-Adamantyl)piperidin-3-ol

AssayCell LineVirus (if applicable)EndpointResult
CytotoxicityMDCKN/ACC₅₀>100 µM
Plaque ReductionMDCKInfluenza A (H1N1)EC₅₀5 µM
Selectivity Index MDCK Influenza A (H1N1) SI (CC₅₀/EC₅₀) >20
M2 InhibitionLiposomesN/AIC₅₀2 µM
CytotoxicityHuh-7N/ACC₅₀>100 µM
HCV RepliconHuh-7HCV Genotype 1bEC₅₀>50 µM
Selectivity Index Huh-7 HCV Genotype 1b SI (CC₅₀/EC₅₀) <2

Interpretation: The example data in Table 1 would suggest that 1-(2-Adamantyl)piperidin-3-ol is a potent and selective inhibitor of influenza A virus replication, likely through the inhibition of the M2 proton channel. The high selectivity index (>20) indicates a favorable therapeutic window for influenza. In contrast, the compound shows weak activity against HCV replication in this hypothetical scenario.

Conclusion

1-(2-Adamantyl)piperidin-3-ol represents a promising scaffold for the development of novel antiviral agents, particularly against influenza A virus. The protocols outlined in this application note provide a robust framework for its preclinical evaluation. By systematically assessing its cytotoxicity, antiviral efficacy, and mechanism of action, researchers can effectively determine the therapeutic potential of this and structurally related compounds. The modular nature of the adamantane-piperidine structure also offers significant opportunities for medicinal chemistry optimization to enhance potency, broaden the antiviral spectrum, and overcome existing drug resistance.

References

  • Protocol for influenza A virus infection of mice and viral load determination. (2022). STAR Protocols. [Link]

  • Measuring infectious virus: the plaque assay. (2022). Virology Research Services. [Link]

  • Tobita, K., & O'Dea, J. F. (1970). Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells. Archiv für die gesamte Virusforschung, 32(1), 163–170. [Link]

  • Shimbo, K., Brassard, D. L., Lamb, R. A., & Pinto, L. H. (1996). Ion selectivity and activation of the M2 ion channel of influenza virus. Biophysical journal, 70(3), 1335–1346. [Link]

  • Influenza virus plaque assay. (2022). protocols.io. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes. (2014). IITRI. [Link]

  • Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc. [Link]

  • Viral Plaque Assay. (2020). protocols.io. [Link]

  • Molecular origins of asymmetric proton conduction in the influenza M2 channel. (2022). bioRxiv. [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral concentration determination through plaque assays: using traditional and novel overlay systems. Journal of visualized experiments : JoVE, (93), 52065. [Link]

  • Novel assay for the influenza virus M2 channel activity. (2007). Journal of virological methods, 141(1), 81–86. [Link]

  • Di Marino, D., & Gkeka, P. (2019). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in pharmacology, 10, 137. [Link]

  • M2 proton channel. Wikipedia. [Link]

  • Le, T. Q., Chizhmakov, I. V., Geraghty, F. M., Hay, A. J., & Betz, H. (1998). Identification of the functional core of the influenza A virus A/M2 proton-selective ion channel. Proceedings of the National Academy of Sciences of the United States of America, 95(24), 14240–14245. [Link]

  • Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451(7178), 591–595. [Link]

  • Du, A., et al. (2013). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. Journal of Virology, 87(22), 12345-12357. [Link]

  • High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. (2005). Journal of Virology, 79(21), 13588-13598. [Link]

  • Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors. (2013). Antiviral Research, 99(1), 48-59. [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2021). protocols.io. [Link]

  • Ren, S., & Arumugaswami, V. (2014). A protocol for analyzing hepatitis C virus replication. Journal of visualized experiments : JoVE, (88), 51362. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6438. [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2022). STAR protocols, 3(1), 101150. [Link]

  • Lucidone Suppresses Hepatitis C Virus Replication by Nrf2-Mediated Heme Oxygenase-1 Induction. (2015). Antimicrobial Agents and Chemotherapy, 59(10), 6209-6219. [Link]

  • Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. (2006). Journal of Virology, 80(22), 11077-11087. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. (2020). Journal of the American Chemical Society, 142(39), 16678–16688. [Link]

  • Evaluation of the antiviral activity by MTT assay for compounds 5a, 5b,... ResearchGate. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules, 28(22), 7648. [Link]

  • Control of antiviral defenses through hepatitis C virus disruption of retinoic acid-inducible gene-I signaling. (2005). Proceedings of the National Academy of Sciences of the United States of America, 102(8), 2992-2997. [Link]

  • Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. (2013). Journal of Virology, 87(22), 12345-12357. [Link]

  • Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR. (2021). Journal of the American Chemical Society, 143(26), 9893–9903. [Link]

  • Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. (2006). Journal of Virology, 80(22), 11077-11087. [Link]

  • Infrared and Fluorescence Assessment of the Hydration Status of the Tryptophan Gate in Influenza A M2 Proton Channel. (2017). The Journal of Physical Chemistry B, 121(41), 9579-9587. [Link]

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  • Design and Synthesis of 1,2-annulated Adamantane Piperidines With Anti-Influenza Virus Activity. (2009). Bioorganic & Medicinal Chemistry, 17(4), 1495-1501. [Link]

  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (2025). Journal of Illicit Economies and Development, 5(2). [Link]

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1-(2-Adamantyl)piperidin-3-ol in the development of novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Adamantyl)piperidin-3-ol in Therapeutic Scaffold Design

Executive Summary

In the landscape of modern medicinal chemistry, the adamantane moiety remains a "privileged structure" due to its ability to improve lipophilicity, blood-brain barrier (BBB) permeability, and metabolic stability. However, the classic 1-adamantyl amine derivatives (e.g., Amantadine, Memantine) often suffer from limited vectors for functionalization and excessively high LogP values, leading to off-target hERG liability.

This guide focuses on 1-(2-Adamantyl)piperidin-3-ol , a strategic scaffold that addresses these limitations. By utilizing the sterically distinct 2-adamantyl attachment point and incorporating a 3-hydroxyl group on the piperidine ring, researchers can fine-tune the lipophilic ligand efficiency (LLE) and introduce a polar "handle" for further derivatization. This note details the synthesis, purification, and validation protocols for deploying this scaffold in Sigma-1 receptor (σ1R) and 11


-HSD1 inhibitor  programs.

Physicochemical Rationale

The transition from a standard adamantyl-amine to the 1-(2-Adamantyl)piperidin-3-ol scaffold offers three critical advantages:

  • Metabolic "Cage" Effect: The adamantane cage sterically protects the adjacent nitrogen from oxidative dealkylation by CYP450 enzymes, significantly extending half-life (

    
    ).
    
  • LogP Modulation: The 3-hydroxyl group acts as a dipole, lowering cLogP by approximately 1.0–1.5 units compared to the parent piperidine. This is crucial for maintaining solubility while retaining CNS penetration.

  • Vector Diversity: The hydroxyl group serves as a nucleophile for creating prodrugs (esters/carbamates) or as a hydrogen-bond donor/acceptor to anchor the molecule in receptor pockets (e.g., the Asp126 residue in σ1R).

Table 1: Comparative Physicochemical Profile (Predicted)

Property1-Adamantyl-piperidine1-(2-Adamantyl)piperidine1-(2-Adamantyl)piperidin-3-ol Impact
cLogP ~4.2~4.1~2.8 Improved Solubility/LLE
TPSA (

)
3.23.223.5 Balanced Permeability
Steric Bulk SphericalOblateFunctionalized Specificity vs. Promiscuity
Metabolic Risk High (Lipophilic)HighModerate Reduced Clearance

Experimental Protocol: Synthesis & Purification

The synthesis of 1-(2-Adamantyl)piperidin-3-ol requires overcoming the steric hindrance of the 2-adamantanone ketone. Standard reductive amination often stalls; therefore, a Titanium(IV)-mediated protocol is recommended.

Reagents:
  • 2-Adamantanone (CAS: 700-58-3)

  • 3-Hydroxypiperidine (CAS: 6859-99-0)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    )
    
  • Sodium borohydride (NaBH

    
    ) or Sodium triacetoxyborohydride (STAB)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:
  • Imine Formation (Lewis Acid Activation):

    • In a flame-dried flask under

      
      , dissolve 2-Adamantanone (1.0 eq) and 3-Hydroxypiperidine (1.2 eq) in anhydrous THF or Methanol.
      
    • Add Ti(OiPr)

      
       (1.5 eq) dropwise. Note: The solution will turn slightly yellow/viscous.
      
    • Stir at ambient temperature for 6–12 hours. The Ti(IV) species acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine/iminium species.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaBH

      
       (2.0 eq) portion-wise. (Alternatively, use STAB if functional group tolerance is a concern, though NaBH
      
      
      
      is sufficient here).
    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup (Critical Step):

    • Quench the reaction with 1N NaOH (not water) to precipitate titanium salts as white TiO

      
      .
      
    • Filter the suspension through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate. Dissolve the residue in EtOAc and wash with brine.

  • Purification:

    • Acid-Base Extraction: Dissolve crude oil in 1N HCl. Wash with Et

      
      O (removes unreacted ketone). Basify the aqueous layer to pH 10 with NaOH. Extract into DCM.
      
    • Crystallization: The product often solidifies upon standing. Recrystallize from Hexane/EtOAc (9:1) to obtain white crystals.

Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to biological validation.

G Start Start: 2-Adamantanone Reaction Ti(IV)-Mediated Reductive Amination Start->Reaction + 3-OH-Piperidine + Ti(OiPr)4 Intermed Imine Intermediate (Sterically Congested) Reaction->Intermed - H2O Product 1-(2-Adamantyl) piperidin-3-ol Intermed->Product + NaBH4 Reduction Validation Microsomal Stability (Assay) Product->Validation Purification Target Target Screening (Sigma-1 / 11β-HSD1) Validation->Target If t1/2 > 30 min

Figure 1: Synthetic pathway and validation workflow for the 2-adamantyl-piperidine scaffold.

Biological Validation Protocols

Once synthesized, the compound must be validated for "drug-likeness" before high-throughput screening.

Protocol A: Microsomal Stability Assay

Objective: To verify the metabolic protection provided by the adamantyl cage.

  • Incubation: Incubate compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 
    
    
    
    . The adamantyl group should block N-dealkylation.
Protocol B: Sigma-1 Receptor Binding (Radioligand Competition)

Objective: To assess affinity for neuroprotective signaling pathways.

  • Membrane Prep: Use Jurkat cells or guinea pig brain homogenates (rich in σ1R).

  • Ligand: Use

    
     (specific σ1 agonist) at 2 nM.
    
  • Competition: Incubate membranes + Radioligand + 1-(2-Adamantyl)piperidin-3-ol (

    
     to 
    
    
    
    M) for 120 min at 37°C.
  • Filtration: Harvest on GF/B filters, wash with Tris-HCl buffer.

  • Data: Calculate

    
    . A value < 100 nM indicates a potent "Lead" candidate.
    

References

  • Mechanisms of Adamantane Antivirals: Wang, C., et al. "Structure and function of the influenza A virus M2 proton channel." Annual Review of Virology, 2015. Link

  • Adamantane in 11

    
    -HSD1 Inhibitors:  Boyle, C. D., et al. "Discovery of Adamantyl Ethanone Pyridyl Derivatives as Potent 11
    
    
    
    -HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link
  • Sigma Receptor Ligand Design: Fytas, C., et al. "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry, 2015.[1][2] Link[1]

  • Reductive Amination of Adamantanones: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Role of Sigma-1 in Neuroprotection: Maurice, T., & Su, T. P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 2009. Link

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Application Notes and Protocols for 1-(2-Adamantyl)piperidin-3-ol: Exploring Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 1-(2-Adamantyl)piperidin-3-ol

The adamantane nucleus, a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, including absorption and bioavailability, while also providing a robust scaffold for precise substituent placement.[1][2][3][4][5] Clinically approved drugs such as amantadine (antiviral), memantine (neuroprotective), and vildagliptin (antidiabetic) feature the adamantane moiety, underscoring its therapeutic versatility.[1][5] Similarly, the piperidine ring is a prevalent heterocyclic scaffold found in numerous pharmaceuticals across various therapeutic areas.[6]

The novel compound, 1-(2-Adamantyl)piperidin-3-ol, combines these two privileged structures. While specific pharmacological data for this exact molecule is not yet extensively documented in publicly available literature, its constituent motifs suggest several promising avenues for investigation. The 2-adamantyl substitution offers a distinct structural isomer to the more commonly studied 1-adamantyl derivatives, potentially leading to unique biological activities. The hydroxyl group at the 3-position of the piperidine ring introduces a potential site for hydrogen bonding, which could influence receptor binding and metabolic stability.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the potential pharmacological applications of 1-(2-Adamantyl)piperidin-3-ol. We will delve into hypothesized mechanisms of action and provide detailed protocols for in vitro and in vivo screening to elucidate its therapeutic potential in oncology, virology, and neuroscience.

Hypothesized Pharmacological Applications and Mechanisms of Action

Based on the known activities of related adamantane and piperidine derivatives, we propose the following potential applications for 1-(2-Adamantyl)piperidin-3-ol:

  • Anticancer Activity: Derivatives of 1-(2-aryl-2-adamantyl)piperazine have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic cancer.[7][8] The proposed mechanism for some of these related compounds involves the induction of apoptosis and autophagy.[8] It is plausible that 1-(2-Adamantyl)piperidin-3-ol could exhibit similar cytotoxic or cytostatic effects on cancer cells.

  • Antiviral Activity: The historical success of amantadine and rimantadine as anti-influenza agents targeting the M2 proton channel highlights the potential of aminoadamantanes in virology.[9][10] Although resistance is now widespread, the adamantane cage remains a valuable scaffold for developing new antiviral agents.[10] Investigations into the activity of 1-(2-Adamantyl)piperidin-3-ol against various viral targets, including influenza and other enveloped viruses, are warranted.

  • Central Nervous System (CNS) Activity: The lipophilicity of the adamantane group facilitates crossing the blood-brain barrier. Memantine, an NMDA receptor antagonist, is a prime example of a CNS-active adamantane derivative used to treat Alzheimer's disease.[1][5] The piperidine scaffold is also common in CNS-acting drugs. Therefore, 1-(2-Adamantyl)piperidin-3-ol could be investigated for potential neuroprotective, anticonvulsant, or other CNS-related activities.

  • Antimicrobial and Antifungal Activity: Certain (piperidin-4-yl)adamantane-1-carboxylate derivatives have shown promising in vitro activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[11] This suggests that 1-(2-Adamantyl)piperidin-3-ol may also possess antimicrobial properties.

The following sections provide detailed protocols to systematically evaluate these potential applications.

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a general workflow for assessing the antiproliferative effects of 1-(2-Adamantyl)piperidin-3-ol on a panel of human cancer cell lines.

Workflow for In Vitro Anticancer Screening

G cluster_prep Compound & Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of 1-(2-Adamantyl)piperidin-3-ol in DMSO Treatment Treat Cells with Serial Dilutions of Compound CompoundPrep->Treatment CellCulture Culture Selected Cancer Cell Lines (e.g., HeLa, MDA-MB-231) CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CellSeeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) MTT_add->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Adamantyl)piperidin-3-ol in sterile DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, MDA-MB-231 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of 1-(2-Adamantyl)piperidin-3-ol to the respective wells.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • MTT Assay for Cell Viability:

    • After 48-72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO or a suitable solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

Cell LineCompoundIC50 (µM)[7]
HeLa1-(2-phenyl-2-adamantyl)piperazine9.2
MDA-MB-2311-(2-phenyl-2-adamantyl)piperazine8.4
HeLa1-[2-(4-fluorophenyl)-2-adamantyl]piperazine (acetylated)8.4
MDA-MB-2311-[2-(4-fluorophenyl)-2-adamantyl]piperazine (acetylated)6.8

This table presents data for related adamantane-piperazine derivatives to provide a benchmark for expected potency.

Protocol 2: In Vitro Antiviral Activity (Plaque Reduction Assay)

This protocol is designed to evaluate the antiviral activity of 1-(2-Adamantyl)piperidin-3-ol against influenza A virus.

Plaque Reduction Assay Workflow

G cluster_prep Cell & Virus Preparation cluster_assay Infection and Treatment cluster_staining Plaque Visualization cluster_analysis Data Analysis CellCulture Grow Confluent Monolayer of MDCK Cells Infection Infect Cells with Influenza A Virus CellCulture->Infection VirusPrep Prepare Influenza A Virus Stock VirusPrep->Infection Treatment Add Agarose Overlay Containing Compound Infection->Treatment Incubation Incubate for 48-72 hours to Allow Plaque Formation Treatment->Incubation Fixation Fix Cells with Formaldehyde Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count Plaques Staining->Counting EC50 Calculate EC50 Value Counting->EC50

Caption: General workflow for the plaque reduction assay to determine antiviral efficacy.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until a confluent monolayer is formed.

  • Infection:

    • Wash the cell monolayer with PBS.

    • Infect the cells with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment:

    • Prepare an overlay of 2X MEM medium and 1.2% agarose.

    • Mix the overlay with serial dilutions of 1-(2-Adamantyl)piperidin-3-ol and add it to the infected cell monolayers.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

    • Fix the cells with 10% formaldehyde for at least 1 hour.

    • Remove the agarose overlay and stain the cells with 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of 1-(2-Adamantyl)piperidin-3-ol against various bacterial and fungal strains.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight in appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-(2-Adamantyl)piperidin-3-ol in the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbe only) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary (Example Data for Related Compounds)

MicroorganismCompoundMIC (µg/mL)[11]
S. aureusCompound 4f62.5
E. coliCompound 4f62.5
C. albicansCompound 4f*62.5

*Compound 4f is a (1-benzylpiperidin-4-yl) adamantane-1-carboxylate derivative.

Conclusion and Future Directions

The structural features of 1-(2-Adamantyl)piperidin-3-ol suggest a high potential for diverse pharmacological activities. The protocols outlined in these application notes provide a robust framework for the initial screening and characterization of this novel compound. Positive results in these in vitro assays should be followed by more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme or receptor binding assays. Subsequent in vivo studies in appropriate animal models will be crucial to evaluate the compound's efficacy, pharmacokinetics, and safety profile. The exploration of 1-(2-Adamantyl)piperidin-3-ol and its derivatives could lead to the discovery of new therapeutic agents for a range of diseases.

References

  • G. Fytas, et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine Derivatives With Antiproliferative Activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • A. Zaravinos, et al. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina. Available at: [Link]

  • J. Maliňák, et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. Available at: [Link]

  • Y. Wang, et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. Available at: [Link]

  • A. K. Zhaparova, et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals. Available at: [Link]

  • S. Eguchi, et al. (2003). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Current Medicinal Chemistry. Available at: [Link]

  • P. R. Schreiner & A. A. Fokin. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • A. V. Aksenov, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • A. Kolocouris, et al. (2009). Design and Synthesis of 1,2-annulated Adamantane Piperidines With Anti-Influenza Virus Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • S. Spilovska, et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets. Available at: [Link]

  • D. A. Spassov, et al. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]

  • I. F. G. A. Kadi, et al. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal. Available at: [Link]

  • M. A. T. M. Ikram, et al. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Available at: [Link]

  • P. R. Schreiner & A. A. Fokin. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • S. B. Ravula, et al. (2012). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • S. Genovese, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

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Application Note: Adamantane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane moiety (


) acts as a "lipophilic bullet" in medicinal chemistry. Its unique diamondoid cage structure offers high thermal stability, defined steric bulk, and lipophilicity enhancement without aromaticity. This guide moves beyond basic structural descriptions to provide actionable protocols for developing adamantane-based therapeutics in neurology (NMDA antagonism), virology (M2 channel blockade), and metabolic disease (DPP-4 inhibition).

Module 1: Neurological Applications (The "Fast Off-Rate" Mechanism)

Mechanistic Insight

The clinical success of Memantine (and Amantadine) in Alzheimer’s and Parkinson’s disease stems from a specific kinetic profile: uncompetitive, low-affinity, fast off-rate antagonism .

Unlike high-affinity antagonists (e.g., MK-801) that permanently block the NMDA receptor (causing psychosis/coma), adamantane derivatives bind to the


 site within the channel pore but dissociate rapidly (

) when the membrane depolarizes during physiological synaptic transmission. They effectively filter out "background noise" (excitotoxicity) while allowing the "signal" (LTP/memory formation) to pass.
Protocol: -MK-801 Displacement Binding Assay

Objective: Determine the affinity (


) of novel adamantane derivatives for the open NMDA channel pore.
Rationale:  Since adamantane drugs bind to the PCP/MK-801 site inside the channel, a competition assay against radiolabeled MK-801 is the industry standard for screening.
Materials
  • Source Tissue: Rat cerebral cortex homogenates (rich in NMDA receptors).

  • Radioligand:

    
    -MK-801 (Specific Activity: 15–30 Ci/mmol).
    
  • Non-specific Control: 10

    
    M (+)MK-801 (unlabeled).
    
  • Assay Buffer: 5 mM Tris-HCl (pH 7.4) + 10

    
    M Glycine + 10 
    
    
    
    M Glutamate (Agonists are required to open the channel so the drug can enter).
Step-by-Step Methodology
  • Membrane Preparation: Wash rat cortex homogenates 4x in ice-cold buffer to remove endogenous glutamate/glycine. Resuspend to a protein concentration of 0.2 mg/mL.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      -MK-801 (5 nM).
      
    • Non-Specific Binding: Membrane +

      
      -MK-801 + Unlabeled MK-801 (10 
      
      
      
      M).
    • Test Compounds: Membrane +

      
      -MK-801 + Adamantane Derivative (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 2 hours . (Note: Equilibrium takes longer for channel blockers than competitive antagonists).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

  • The

    
     of Memantine should be 
    
    
    
    M. If significantly lower (<100 nM), the derivative may have "trapping" characteristics (MK-801 like) and high toxicity risk.
Visualization: The Fast Off-Rate Logic

The following diagram illustrates why adamantane derivatives are safe compared to other blockers.

MemantineMechanism Glutamate Pathological Glutamate (Tonic Overflow) NMDAR_Open NMDA Receptor (Open Pore) Glutamate->NMDAR_Open Activates SynapticSignal Physiological Signal (Strong Depolarization) SynapticSignal->NMDAR_Open Strongly Activates NMDAR_Closed NMDA Receptor (Closed) Memantine Memantine (Adamantane Core) NMDAR_Open->Memantine Enters Pore MK801 MK-801 (High Affinity) NMDAR_Open->MK801 Enters Pore Block Channel Blocked (Neuroprotection) Memantine->Block Occupies Mg2+ Site MK801->Block Block->Block Slow/No Dissociation (Trapping) Unblock Channel Unblocked (Signal Transmission) Block->Unblock Fast Dissociation (Due to Depolarization)

Caption: Comparative kinetics of Memantine vs. MK-801. Memantine allows physiological signals to bypass the block due to voltage-dependent rapid dissociation.

Module 2: Metabolic Disease (DPP-4 Inhibition)[1][2][3][4][5]

Mechanistic Insight

Vildagliptin utilizes an adamantane scaffold attached to a cyanopyrrolidine headgroup. The adamantane does not bind the catalytic center directly; rather, it acts as a steric anchor . It fills the hydrophobic S2 subsite of the DPP-4 enzyme, improving the drug's binding affinity and metabolic stability compared to linear analogs.

Protocol: DPP-4 Enzymatic Inhibition Assay

Objective: Calculate the


 of adamantane-based peptidomimetics.
Materials
  • Enzyme: Recombinant Human DPP-4 (10 ng/well).

  • Substrate: Gly-Pro-AMC (Fluorogenic). Cleavage releases fluorescent AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

Workflow
  • Plate Setup: Use black 96-well plates (to minimize background fluorescence).

  • Inhibitor Addition: Add 10

    
    L of test compound (Adamantane derivative) at varying concentrations.
    
  • Enzyme Addition: Add 40

    
    L of DPP-4 enzyme solution. Incubate for 10 mins at 37°C to allow inhibitor binding.
    
  • Reaction Start: Add 50

    
    L of Gly-Pro-AMC substrate (
    
    
    
    M final concentration).
  • Kinetic Read: Measure fluorescence immediately (

    
    ) and every 5 minutes for 30 minutes.
    
    • Excitation: 350-360 nm

    • Emission: 450-460 nm

  • Calculation: Plot the slope (RFU/min) vs. log[Inhibitor].

Data Presentation Example:

Compound Structure IC50 (nM) S2 Pocket Fit
Vildagliptin Adamantane-Gly-CN ~3.5 High (Steric Match)
Control A Cyclohexane-Gly-CN ~150 Low (Loose Fit)

| Control B | Linear Alkyl-Gly-CN | >1000 | None |

Module 3: Virology (The M2 Ion Channel)[6]

Mechanistic Insight

Adamantane amines (Amantadine) block the influenza A M2 proton channel.[1][2][3][4] The drug physically occludes the N-terminal lumen of the tetrameric channel.[4]

  • Critical Failure Mode: Single point mutations (S31N, V27A) in the pore render the virus resistant by widening the pore or removing the hydrophobic binding pocket required for the adamantane cage.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: Assess antiviral efficacy against Wild Type (WT) vs. Resistant strains.

Methodology
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A (H1N1 or H3N2).

    • Strain A: WT (Sensitive).

    • Strain B: S31N Mutant (Resistant control).

  • Infection: Infect confluent MDCK monolayers at MOI (Multiplicity of Infection) = 0.01.

  • Treatment: Add adamantane derivative in overlay medium (DMEM + Trypsin).

  • Incubation: 48-72 hours at 37°C.

  • Readout: Fix cells with formalin and stain with Crystal Violet. Live cells stain violet; dead (infected) cells do not.

  • Quantification: Measure Optical Density (OD) at 540 nm.

Module 4: ADME & Lipophilicity Engineering

The adamantane cage increases lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) by approximately 3.0 units  when replacing a hydrogen, or 1.5 units  when replacing a phenyl ring. This is used to drive drugs across the Blood-Brain Barrier (BBB).
Workflow: Adamantane Drug Development Pipeline

AdamantanePipeline Start Lead Compound (Poor BBB Permeability) Synthesis Synthesis: Attach Adamantane Cage Start->Synthesis LogP LogP Validation (Target: 2.0 - 4.0) Synthesis->LogP LogP->Synthesis Too Lipophilic (LogP > 5) Binding Target Binding (Module 1 or 2) LogP->Binding If Soluble ADME Metabolic Stability (Microsomal Assay) Binding->ADME If Active Clinical Clinical ADME->Clinical Candidate Selection

Caption: Optimization workflow. Adamantane is introduced to adjust LogP, but excessive lipophilicity (LogP > 5) must be avoided to prevent metabolic trapping.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and nitromemantine. Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. Link

  • Jing, X., et al. (2008). Mechanism of the M2 proton channel inhibition by the adamantane derivatives amantadine and rimantadine.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 2282-2290. Link

  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: Medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604. Link

  • Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology, 53(6), 699-723. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(2-Adamantyl)piperidin-3-ol. This document provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges presented by this molecule. As researchers and drug development professionals, we understand that efficient purification is critical to advancing your work. This guide is structured to provide not just methods, but a clear rationale grounded in the physicochemical properties of the compound.

The core challenge in purifying 1-(2-Adamantyl)piperidin-3-ol stems from its hybrid structure: a bulky, highly lipophilic adamantane cage attached to a polar, basic piperidinol ring. This duality can lead to problematic solubility, difficult crystallization, and challenging chromatographic behavior. This guide will equip you with the knowledge and techniques to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(2-Adamantyl)piperidin-3-ol that I should be aware of during purification?

Answer: Understanding the molecule's properties is the first step to designing a successful purification strategy.

  • High Lipophilicity: The adamantane group is a rigid, diamondoid hydrocarbon structure that imparts significant non-polar character.[1] This makes the molecule poorly soluble in water but readily soluble in many non-polar organic solvents.[1][]

  • Basicity: The piperidine nitrogen is a secondary amine, making the molecule basic (typical pKa for similar structures is around 11). It will readily form salts with acids. This property can be both a challenge (e.g., in chromatography) and a powerful tool for purification (e.g., in acid-base extraction).[]

  • Polarity: The hydroxyl (-OH) group on the piperidine ring adds a polar, hydrogen-bond-donating site. This creates a molecule with distinct polar (piperidinol) and non-polar (adamantyl) regions, which can lead to complex solubility behavior.

  • High Melting Point Tendency: Adamantane derivatives are known for their unusually high melting points compared to other hydrocarbons of similar molecular weight, a consequence of their rigid, crystalline nature.[1] While this can be advantageous for crystallization, achieving a well-ordered crystal lattice can be difficult.

  • Stereoisomerism: The molecule contains at least two chiral centers (C3 on the piperidine ring and C2 on the adamantane bridge), meaning it can exist as a mixture of diastereomers depending on the synthesis. Diastereomers often have very similar polarities, making them difficult to separate by standard chromatography, and their presence can inhibit crystallization.

Q2: What are the most common impurities I should expect from a typical synthesis, such as the reductive amination of 2-adamantanone with 3-hydroxypiperidine?

Answer: The impurity profile depends heavily on the synthetic route. For a standard reductive amination, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-Adamantanone: A non-polar ketone.

    • 3-Hydroxypiperidine: A highly polar and water-soluble amine.

  • Reducing Agent Residues: By-products from reagents like sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Isomeric By-products: If the reaction involves rearrangements or non-selective reduction, you may form other isomers. For instance, adamantane rearrangements can occur under certain acidic conditions.[4]

  • Over-alkylated Products: Formation of a tertiary amine if the piperidine nitrogen reacts with another adamantyl source, though this is less common in reductive amination.

Troubleshooting Guide: From Oily Residues to Pure Crystals

This section addresses common experimental failures in a direct Q&A format, providing both the underlying cause and a validated solution.

Problem: My crude product is a persistent oil or waxy solid that refuses to crystallize.

Causality: This is a frequent issue with bulky molecules like 1-(2-Adamantyl)piperidin-3-ol. The adamantyl group can sterically hinder the molecule from packing into an ordered crystal lattice. Furthermore, the presence of even minor amounts of solvent or diastereomeric impurities can act as "crystal poisons," disrupting the crystallization process.

Solution: Solvent/Anti-Solvent Recrystallization

When a single solvent fails, a binary system is the superior choice. The goal is to dissolve the compound in a "good" solvent where it is highly soluble, and then carefully add a miscible "poor" solvent (the anti-solvent) to induce precipitation of the pure compound, leaving impurities behind in the "mother liquor".[5][6]

Experimental Protocol: Solvent/Anti-Solvent Recrystallization
  • Solvent Selection: Choose a solvent pair based on the compound's properties. You need a polar or mid-polar "good" solvent that dissolves the piperidinol portion and a non-polar "anti-solvent" that is resisted by the polar group.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of the warm "good" solvent.

  • Addition of Anti-Solvent: While stirring the warm solution, add the "poor" solvent dropwise. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-dissolution & Cooling: If necessary, add a few drops of the warm "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Presentation: Recommended Solvent Systems
"Good" Solvent (High Solubility)"Poor" Anti-Solvent (Low Solubility)Rationale & Expert Insights
Ethanol / MethanolWaterThe classic choice for polar compounds. The alcohol solubilizes the molecule, and the addition of water forces the lipophilic adamantyl portion out of solution.
Ethyl Acetate (EtOAc)Hexanes / HeptaneA good mid-polarity option. EtOAc dissolves the compound, while the non-polar alkane induces precipitation. Excellent for removing more polar impurities.
Dichloromethane (DCM)Hexanes / PentaneUseful if the compound is highly soluble in many solvents. DCM is a strong solvent, and a large volume of anti-solvent may be needed. Ensure slow addition.
AcetoneWater or HexanesAcetone is a versatile polar aprotic solvent. Use water as the anti-solvent if polar impurities are the concern, and hexanes for non-polar impurities.
Problem: I'm observing severe peak tailing and poor separation during silica gel column chromatography.

Causality: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[5] The silica surface is covered with acidic silanol groups (Si-OH), which strongly and sometimes irreversibly interact with the basic nitrogen atom of your compound. This leads to a "smearing" or "tailing" effect, resulting in broad peaks, poor resolution, and low recovery.

Solution: Base-Modified or Deactivated Stationary Phase

The solution is to neutralize the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a volatile tertiary amine, like triethylamine (TEA), to the mobile phase.[5] The TEA will preferentially bind to the acidic sites, allowing your compound to travel through the column without unwanted strong interactions.

Experimental Protocol: Amine-Modified Flash Column Chromatography
  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate).

  • Pack the Column: Pack the column with the silica slurry as you normally would.

  • Prepare the Mobile Phase: Prepare your eluent system with the addition of 0.5-1% triethylamine (v/v). For example, a mobile phase could be Dichloromethane:Methanol:Triethylamine in a 94:5:1 ratio.[5]

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution.

  • Elution: Run the column using your TEA-modified eluent, collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Post-Purification: After combining the pure fractions, the triethylamine is volatile and can be easily removed along with the solvent during rotary evaporation.

Visualization: Standard vs. Amine-Modified Chromatography

G cluster_0 Standard Silica Gel Chromatography cluster_1 Amine-Modified Chromatography a Crude Product b Silica Column (Acidic Si-OH sites) a->b Eluent c Tailing Peak & Poor Separation b->c Strong Amine-Silica Interaction d Crude Product e Silica Column (Si-OH sites blocked by TEA) d->e Eluent + 1% TEA f Sharp Peak & Good Separation e->f Weak Interaction

Caption: Workflow comparing standard and amine-modified chromatography.

Problem: How can I efficiently remove non-basic, organic impurities from my crude product?

Causality: Your crude product may contain significant amounts of unreacted starting materials (e.g., 2-adamantanone) or other non-basic by-products. While chromatography can remove these, a simpler and scalable alternative is to exploit the basicity of your target compound.

Solution: Acid-Base Liquid-Liquid Extraction

This classic technique is highly effective for separating amines from neutral or acidic organic compounds. The process involves converting the basic amine into a water-soluble salt by reacting it with an acid, allowing for the removal of water-insoluble impurities through extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously to allow the HCl to react with the piperidine nitrogen, forming the water-soluble hydrochloride salt.

  • Separation: Allow the layers to separate. Your desired product is now in the aqueous layer as the salt. The neutral organic impurities (like 2-adamantanone) remain in the organic layer . Drain and save the aqueous layer.

  • Wash: Extract the aqueous layer one more time with fresh organic solvent to remove any residual impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with swirling until the solution is basic (pH > 10, check with pH paper). This will neutralize the hydrochloride salt and precipitate your free-base product.

  • Final Extraction: Extract the basified aqueous solution two or three times with fresh organic solvent (DCM or diethyl ether). Your purified product is now back in the organic layer .

  • Drying & Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Visualization: Purification Decision Tree

G start Crude Product Analysis q1 Are major impurities non-basic? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Perform Amine-Modified Column Chromatography q1->chromatography No / Polar Impurities q2 Is product crystalline? extraction->q2 chromatography->q2 recrystallize Recrystallize q2->recrystallize Yes final_product Pure Product q2->final_product No / High Purity Oil recrystallize->final_product

Caption: Decision tree for selecting a primary purification method.

References

  • Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7698. [Link]

  • Gkraskou, M., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(13), 10560. [Link]

  • Organic Syntheses. (n.d.). Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]

  • Lunazzi, L., et al. (1995). The effect of neighboring 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. Dynamic NMR spectroscopy and molecular mechanics calculations. The Journal of Organic Chemistry, 60(18), 5891–5899. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Adamantanediol. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved February 6, 2026, from [Link]

  • Plotnikova, E. V., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Adamantyl)piperazine. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved February 6, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto Chemistry. Retrieved February 6, 2026, from [Link]

  • Zarubaev, V. V., et al. (2019). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 11(2), 64–69. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Adamantyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, typically achieved through the reductive amination of 2-adamantanone with 3-hydroxypiperidine, is a robust reaction. However, optimization is often necessary to achieve high yield and purity. This document provides practical, field-proven insights to help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a low yield of my desired product, 1-(2-Adamantyl)piperidin-3-ol. What are the likely causes and how can I improve it?

Answer:

Low yield in the reductive amination of 2-adamantanone and 3-hydroxypiperidine can stem from several factors, primarily related to incomplete reaction or degradation of reactants and products.

  • Incomplete Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate.[1] This is a reversible reaction, and the equilibrium may not favor the intermediate.

    • Solution: The removal of water is crucial to drive the equilibrium towards imine formation. The use of molecular sieves (3Å or 4Å) can be effective.[1] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can also improve the yield. However, with a mild reducing agent like sodium triacetoxyborohydride, the in-situ reduction of the iminium ion is typically fast enough to drive the reaction forward.[2][3]

  • Inefficient Reduction: The choice and amount of reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for this reaction due to its mildness and selectivity for the iminium ion over the ketone starting material.[4][5] Ensure you are using at least 1.5 equivalents of STAB relative to the limiting reagent. If the reaction is still sluggish, a slight excess (up to 2.0 equivalents) can be beneficial.

  • Sub-optimal pH: The pH of the reaction medium is crucial. The reaction requires a slightly acidic environment to facilitate both imine formation and the activity of the reducing agent.

    • Solution: Typically, the addition of acetic acid (1-2 equivalents) as a catalyst provides the optimal pH range (around 5-6).[2][3] If the reaction is not proceeding, you can monitor the pH and adjust it accordingly.

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the amine to the ketone.

    • Solution: Increasing the reaction time and/or temperature can help overcome the steric hindrance. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature range of 25-50°C is generally suitable.

Question 2: My reaction seems to be incomplete, with significant amounts of starting materials remaining even after prolonged reaction times. What should I do?

Answer:

An incomplete reaction is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Verify Reagent Quality: Ensure that your 2-adamantanone and 3-hydroxypiperidine are pure. Impurities can interfere with the reaction. Also, confirm the activity of your sodium triacetoxyborohydride, as it is moisture-sensitive.[6]

  • Optimize Stoichiometry: While a 1:1 ratio of the ketone and amine is theoretically required, using a slight excess of the more readily available or less expensive reagent can drive the reaction to completion. For instance, using 1.1-1.2 equivalents of 3-hydroxypiperidine can be beneficial.

  • Increase Catalyst Loading: If you are using acetic acid as a catalyst, ensure you have an adequate amount. Increasing the catalyst loading from 1 to 2 equivalents can sometimes accelerate the reaction.[7]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are compatible with STAB and are good solvents for the reactants.[4] Tetrahydrofuran (THF) is another option, although reactions in THF can sometimes be slower.[3]

Question 3: I am observing the formation of a significant side product. What could it be and how can I minimize it?

Answer:

The most likely side product is the alcohol resulting from the reduction of the 2-adamantanone starting material.

  • Cause: This occurs if the reducing agent is not selective enough or if the reaction conditions favor ketone reduction over iminium ion reduction. While STAB is highly selective, other borohydride reagents like sodium borohydride are more likely to cause this side reaction.

  • Minimization Strategies:

    • Use Sodium Triacetoxyborohydride (STAB): If you are not already using it, switch to STAB. Its bulkiness and milder reactivity make it highly selective for the protonated imine (iminium ion).[2][3]

    • Control Reagent Addition: Add the reducing agent portion-wise to the mixture of the ketone, amine, and acid. This ensures that the iminium ion has a chance to form before a high concentration of the reducing agent is present.

    • Maintain Slightly Acidic pH: The iminium ion is more readily reduced than the ketone under slightly acidic conditions. Ensure the presence of an acid catalyst like acetic acid.

Question 4: The purification of the final product is proving to be difficult. What are the recommended purification strategies?

Answer:

Purification can be challenging due to the basic nature of the product and the potential for closely eluting impurities.

  • Acid-Base Extraction:

    • After the reaction is complete, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic (pH > 9).

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Use silica gel for column chromatography.[8]

    • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small percentage of a more polar solvent like methanol. To prevent the basic amine product from tailing on the acidic silica gel, it is highly recommended to add a small amount of a base, such as triethylamine (0.5-1%), to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. Experiment with different solvents like ethyl acetate/hexanes, acetone, or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 1-(2-Adamantyl)piperidin-3-ol via reductive amination?

A1: The reaction proceeds in two main stages:

  • Iminium Ion Formation: The nitrogen of 3-hydroxypiperidine acts as a nucleophile, attacking the carbonyl carbon of 2-adamantanone. This is followed by dehydration to form an iminium ion. This step is acid-catalyzed.[9]

  • Reduction: A hydride from the reducing agent (e.g., sodium triacetoxyborohydride) is delivered to the electrophilic carbon of the iminium ion, resulting in the formation of the final product, 1-(2-Adamantyl)piperidin-3-ol.[1]

Reaction Mechanism

reaction_mechanism ketone 2-Adamantanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ amine 3-Hydroxypiperidine h_plus H+ (catalyst) hemiaminal Hemiaminal Intermediate protonated_ketone->hemiaminal + 3-Hydroxypiperidine iminium Iminium Ion hemiaminal->iminium - H2O product 1-(2-Adamantyl)piperidin-3-ol iminium->product + NaBH(OAc)3 - H+ stab NaBH(OAc)3

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules, 28(22), 7636. MDPI.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2021). Molecules, 26(11), 3328. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4983. MDPI.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ACS Publications.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. (2020). Catalysis Science & Technology, 10(18), 6143-6150. ResearchGate.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). Theses and Dissertations. BYU ScholarsArchive.
  • Reductive amination NaB(AcO)3. (2023, November 3). Reddit.

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1-(2-Adamantyl)piperidin-3-ol stability and degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Adamantyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this unique molecule. Given that 1-(2-Adamantyl)piperidin-3-ol is a specialized compound, this document synthesizes information from the fundamental chemistry of its core structures—the adamantane cage, the N-substituted piperidine ring, and the secondary alcohol—to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(2-Adamantyl)piperidin-3-ol that influence its chemical stability?

A1: The stability of 1-(2-Adamantyl)piperidin-3-ol is governed by three key structural motifs:

  • The Adamantane Moiety: This bulky, rigid, and lipophilic hydrocarbon cage is known for its exceptional thermal and chemical stability.[1][2] Its presence is expected to confer significant metabolic resistance and overall robustness to the molecule.[3][4] The adamantane group itself is unlikely to be a primary site of degradation under typical pharmaceutical stress conditions.

  • The N-Substituted Piperidine Ring: The tertiary amine within the piperidine ring is the most likely site of initial degradation.[5] Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway for many pharmaceuticals.[5][6] The ring itself could also be subject to more complex degradation mechanisms under harsh conditions.[7]

  • The Secondary Alcohol (-OH at C3): The hydroxyl group at the 3-position is a secondary alcohol. This functional group is prone to oxidation, which would convert it into a ketone (a piperidin-3-one derivative).[8][9] This is a critical potential degradation pathway to monitor.

Q2: I am observing a loss of my parent compound and the appearance of new peaks in my HPLC analysis during an experiment. What are the likely degradation pathways?

A2: Based on the compound's structure, the most probable degradation pathways involve oxidation at the two susceptible functional groups. The appearance of new, more polar peaks (often with shorter retention times in reversed-phase HPLC) is a classic sign of degradation.

The primary predicted degradation pathways are:

  • Pathway A: Oxidation of the Piperidine Nitrogen: The tertiary amine can be oxidized to form the corresponding N-oxide. This is a very common metabolic and chemical degradation route.[5]

  • Pathway B: Oxidation of the Secondary Alcohol: The secondary alcohol at the C-3 position can be oxidized to form the corresponding ketone, 1-(2-Adamantyl)piperidin-3-one.[8][9]

It is also possible, though perhaps less likely under mild conditions, to observe products from ring-opening reactions, particularly under strong oxidative or photolytic stress.[5]

Degradation Pathways cluster_main 1-(2-Adamantyl)piperidin-3-ol cluster_products Potential Degradation Products parent 1-(2-Adamantyl)piperidin-3-ol (Parent Compound) N_Oxide N-Oxide Derivative (Pathway A) parent->N_Oxide Oxidation (e.g., H₂O₂, light) Ketone Ketone Derivative (Pathway B) parent->Ketone Oxidation (e.g., O₂, heat) Troubleshooting Workflow Start Inconsistent Assay Results Check_Method Is the analytical method validated and stability-indicating? Start->Check_Method Check_Conditions Review Experimental Conditions: - Solvent/pH - Temperature - Light Exposure - Headspace O₂ Check_Method->Check_Conditions Yes Forced_Deg Perform Forced Degradation Study Check_Method->Forced_Deg No Check_Conditions->Forced_Deg Identify_Deg Identify Degradants (e.g., LC-MS) Forced_Deg->Identify_Deg Optimize Optimize Conditions: - Use fresh solutions - Protect from light/heat - Degas solvents - Add antioxidant? Identify_Deg->Optimize Re_Analyze Re-analyze Samples Optimize->Re_Analyze

Caption: Logical workflow for troubleshooting inconsistent analytical results.

Causality Behind the Workflow:

  • Validate the Tool: Before blaming the compound, ensure your analytical method is robust. A proper stability-indicating method (SIAM) must be able to separate the parent compound from any potential degradants. Without this, you cannot trust your data.

  • Examine the Environment: Degradation is a chemical reaction influenced by its environment. [10] * Solvent/pH: Hydrolysis can be pH-dependent. Although the adamantane group suggests good hydrolytic stability,[1] the piperidine ring can be susceptible. [11] * Temperature: Higher temperatures accelerate most degradation reactions.

    • Light: Photodegradation is a common pathway for nitrogen-containing heterocycles. [5] * Oxygen: Oxidation is a primary concern for both the tertiary amine and the secondary alcohol. [6]The oxygen present in the vial headspace or dissolved in the solvent is often sufficient to cause degradation.

  • Stress the Molecule: If the cause is still unclear, a forced degradation study is the definitive way to understand your molecule's liabilities. [12]This involves intentionally exposing the compound to harsh conditions to generate and identify degradation products.

Troubleshooting Guides & Protocols

Guide 1: Designing a Forced Degradation Study

A forced degradation or stress testing study is fundamental to understanding the intrinsic stability of a new chemical entity. [12]The goal is to induce partial degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection and identification without destroying the sample. This study is the cornerstone for developing a stability-indicating method. [13]

Experimental Workflow for Forced Degradation

G prep Prepare Stock Solution (e.g., in ACN:H₂O) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Quench Reactions (as needed) stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze compare Compare stressed samples to unstressed control analyze->compare

Caption: Standard workflow for a forced degradation study.

Step-by-Step Protocol
  • Prepare a Stock Solution: Dissolve 1-(2-Adamantyl)piperidin-3-ol in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include an unstressed control sample kept at 4°C in the dark.

  • Monitor and Sample: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). The goal is to find the time point with optimal (5-20%) degradation.

  • Quench Reactions: Before analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a suitable HPLC method (see Guide 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent and any new peaks.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Concentration/SettingRationale & Potential Outcome
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M HCl at 60°CTests for acid-labile groups. [11]The ether linkage or piperidine ring could be affected under harsh conditions.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M NaOH at 60°CTests for base-labile groups. [11]Piperidine structures can degrade under strong base. [7]
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temp.Simulates oxidative stress. [14]Highly likely to produce the N-oxide and/or the ketone derivative. [5][8]
Thermal Heat (Solid & Solution)80°CEvaluates intrinsic thermal stability. The adamantane moiety suggests high thermal stability is likely. [1]
Photolytic High-Intensity LightICH Q1B Option 2 (1.2 million lux-hours & 200 W-h/m²)Tests for light sensitivity. [5][11]Requires a photostability chamber.
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method (SIAM) is a validated analytical procedure that quantifies the drug substance in the presence of its degradants, impurities, and excipients. Reversed-phase HPLC with UV detection is the most common technique. [15][16]

Key Objectives:
  • Achieve baseline separation between the parent peak and all degradation product peaks.

  • Demonstrate specificity, precision, accuracy, and linearity as per ICH Q2(R2) guidelines.

Table 2: Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale & Optimization Tips
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column is a good starting point for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines by protonating them.
Mobile Phase B Acetonitrile (ACN)A common, strong organic solvent.
Gradient 5% to 95% B over 20 minA broad gradient is essential to elute both polar degradants and the lipophilic parent compound. [15]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection (UV) 210 nmWavelength for detecting non-chromophoric compounds. A full UV scan (PDA) should be run to find the optimal wavelength.
Injection Vol. 10 µLAdjust based on concentration and sensitivity.

Method Validation: Once the method is developed using the stressed samples, it must be fully validated according to ICH guidelines to prove it is fit for its intended purpose. [14][17]

References

  • Journal of Chemical Technology and Metallurgy. (n.d.). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of piperidinium-functionalized polyethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Oxidation of Secondary Alcohols. Retrieved from [Link]

  • AMS Biopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • PubMed. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

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Troubleshooting 1-(2-Adamantyl)piperidin-3-ol experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Synthesis, Purification, and Assay Handling of 1-(2-Adamantyl)piperidin-3-ol Ticket ID: ADM-PIP-03-OH Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis and handling of 1-(2-Adamantyl)piperidin-3-ol present unique challenges due to the steric bulk of the 2-adamantyl cage and the amphiphilic nature of the final product. This molecule is constructed by linking a lipophilic adamantane cage (at the sterically congested 2-position) to a polar hydroxypiperidine ring.

Most experimental failures stem from three root causes:

  • Steric Hindrance: The 2-position of adamantane is significantly less reactive than the 1-position (bridgehead) or standard cyclohexanones, causing standard reductive aminations to stall.

  • Titanium Emulsions: Advanced protocols use Titanium(IV) isopropoxide, which creates difficult emulsions during workup if not quenched correctly.

  • Solubility Artifacts: The molecule aggregates in aqueous buffers, leading to false negatives/positives in biological assays.

Module 1: Synthesis Troubleshooting (The "Make" Phase)

Q: My reductive amination yield is <20% using NaBH(OAc)₃. What is going wrong?

A: You are likely facing the "Steric Wall." Standard reductive amination (using sodium triacetoxyborohydride in DCE) works well for unhindered ketones. However, 2-adamantanone is extremely sterically hindered. The formation of the intermediate iminium ion is the rate-determining step and is unfavorable without strong Lewis acid catalysis.

The Solution: Titanium(IV) Isopropoxide Protocol Switch to a Lewis-acid mediated dehydration protocol. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

Optimized Protocol (Bhattacharyya Method)
StepReagentStoichiometryConditionCritical Note
1. Activation 2-Adamantanone + 3-Hydroxypiperidine1.0 equiv / 1.1 equivNeat or minimal THFDo not add reducing agent yet.
2. Dehydration Ti(OiPr)₄1.25 equivStir 6–12h @ RTThe solution becomes viscous. Imine formation must be complete here.
3. Dilution Absolute Ethanol5–10 mL/mmolAdd carefullyPrepares for reduction.
4. Reduction NaBH₄1.5 equiv0°C to RT, 8hNaBH₄ is preferred over NaBH(OAc)₃ for this Ti-mediated route.
Q: The reaction worked, but the workup is a white, sticky emulsion I can't filter. How do I fix this?

A: You have precipitated Titanium oxides (TiO₂). Adding water directly to a Ti(OiPr)₄ reaction creates a gelatinous polymeric oxide that clogs filters and traps product.

The Fix: The "Rochelle's Salt" or "Basic" Quench Do not use pure water. Use one of the following methods to solubilize the titanium:

  • Method A (Preferred): Quench with 2M NaOH . The high pH converts titanium into soluble titanates. The organic layer will separate cleanly.

  • Method B (Gentle): Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours. The tartrate chelates the titanium, resulting in two clear layers.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start 2-Adamantanone + 3-Hydroxypiperidine Decision Check Steric Hindrance Start->Decision Standard Standard Route (NaBH(OAc)3) Decision->Standard Unhindered Ti_Route Ti(OiPr)4 Route (Lewis Acid) Decision->Ti_Route Hindered (Recommended) Fail Low Yield (<20%) Standard->Fail 2-Adamantyl Sterics Imine Imine Intermediate Ti_Route->Imine -H2O Reduct Reduction (NaBH4/EtOH) Imine->Reduct +H- Quench Quench: 2M NaOH Reduct->Quench Workup Product 1-(2-Adamantyl) piperidin-3-ol Quench->Product Phase Sep

Figure 1: Decision logic for synthesizing sterically hindered adamantyl amines. The Titanium route bypasses the kinetic trap of imine formation.

Module 2: Purification & Isomer Management (The "Check" Phase)

Q: I see two close spots on TLC or a split peak in HPLC. Is my product impure?

A: Not necessarily. You are likely observing diastereomers . The molecule contains two sources of stereoisomerism:

  • Chiral Center: The C3 position of the piperidine ring (R/S).

  • Geometric Isomerism: The relationship between the C-N bond at the adamantane 2-position and the adamantane cage (often denoted as syn/anti or Z/E relative to the bridgehead carbons).

Diagnostic Table: Isomer Identification

ObservationProbable CauseAction
NMR: Doublets for the C3-H proton.Diastereomers (cis/trans relationship between the bulky adamantane and the hydroxyl group).If biological assay requires pure enantiomers, use Chiral HPLC.
TLC: Two spots, very close Rf (e.g., 0.45 and 0.48).Diastereomers.Flash chromatography with a gradient (e.g., DCM:MeOH 95:5 → 90:10).
MS: Mass is M+16 or M+32.N-Oxide formation.Check if you used peroxides or vigorous stirring in air/light.

Purification Tip: The free base is often an oil or low-melting solid. To separate isomers or purify the compound, convert it to the Hydrochloride (HCl) salt .

  • Dissolve crude oil in diethyl ether.

  • Add 2M HCl in ether dropwise.

  • The salt precipitates.[1] Recrystallization from Isopropanol/Ether often enriches one diastereomer.

Module 3: Biological Assay Handling (The "Test" Phase)

Q: The compound precipitates in my cell culture media (DMEM/RPMI). How do I solubilize it?

A: Adamantane is a "grease ball." The lipophilic adamantane cage drives the LogP up, often >3.0. While the hydroxyl group aids solubility, it is insufficient to overcome the cage's hydrophobicity in pure aqueous buffers.

Protocol: Cyclodextrin Complexation Beta-cyclodextrin (


-CD) has a cavity size (~6.0–6.5 Å) that perfectly accommodates the adamantane cage. This is a standard trick in adamantane pharmacology (used in formulations of Rimantadine).
  • Stock Prep: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Vehicle Prep: Prepare assay buffer containing 0.5% to 1.0% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Dilution: Spike the DMSO stock into the Cyclodextrin-buffer. The adamantane cage will sequester into the CD cavity, presenting the polar piperidine-ol to the solvent.

Warning: Verify that the cyclodextrin itself does not interfere with your target (e.g., some ion channels are sensitive to membrane cholesterol depletion by CDs). Run a vehicle-only control.

Visual Workflow: Solubility Troubleshooting

SolubilityLogic Issue Precipitation in Aqueous Buffer? Step1 Check DMSO Limit (Max 0.1 - 1.0%) Issue->Step1 Decision Still Precipitating? Step1->Decision Sol1 Use HP-beta-Cyclodextrin (Sequesters Adamantane) Decision->Sol1 Yes (Preferred) Sol2 Salt Formation (Convert to HCl or Tartrate) Decision->Sol2 Yes (Alternative) Warning Control Check: Does CD affect the target? Sol1->Warning

Figure 2: Solubility optimization strategy. Cyclodextrins are the preferred solubilizers for adamantane derivatives due to specific host-guest complexation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the baseline for reductive amination, though notes limit
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: The definitive protocol for overcoming steric hindrance in 2-adamantanone coupling.
  • Vicha, R., et al. (2021).[4] "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." International Journal of Molecular Sciences.

    • Context: Validates the use of cyclodextrins to solubilize adamantane deriv
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Context: Supporting evidence for Ti-mediated imine formation mechanics.[5][6]

Sources

Validation & Comparative

A Comparative Guide to 1-(2-Adamantyl)piperidin-3-ol and Other Adamantane Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has proven to be a privileged motif in medicinal chemistry. Its unique properties have been exploited to enhance the pharmacological profiles of numerous drugs, influencing their efficacy, selectivity, and pharmacokinetics.[1][2] This guide provides an in-depth comparison of 1-(2-Adamantyl)piperidin-3-ol, a novel adamantane derivative, with other pertinent adamantane analogs, offering valuable insights for researchers and professionals engaged in drug development.

The Significance of the Adamantane Moiety in Drug Design

The incorporation of an adamantane group into a drug candidate can confer several advantageous properties. Its bulky nature can provide steric hindrance, protecting labile functional groups from metabolic degradation and thereby increasing the drug's half-life.[1] The high lipophilicity of the adamantane cage can enhance membrane permeability and facilitate passage across the blood-brain barrier. Furthermore, the rigid adamantane structure can serve as a robust anchor for pharmacophoric groups, locking them into specific conformations for optimal interaction with biological targets.[1] These attributes have led to the successful development of adamantane-containing drugs for a wide range of therapeutic areas, including antiviral, neurological, and metabolic diseases.[2]

Synthesis and Physicochemical Properties of 1-(2-Adamantyl)piperidin-3-ol

While specific experimental data for 1-(2-Adamantyl)piperidin-3-ol is not extensively available in the public domain, a plausible synthetic route can be postulated based on established organic chemistry principles and published syntheses of similar adamantane derivatives. A potential synthetic pathway is outlined below.

Proposed Synthesis of 1-(2-Adamantyl)piperidin-3-ol

A feasible approach to the synthesis of 1-(2-Adamantyl)piperidin-3-ol would involve the reductive amination of 2-adamantanone with 3-hydroxypiperidine.

Experimental Protocol: Proposed Synthesis of 1-(2-Adamantyl)piperidin-3-ol

  • Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-hydroxypiperidine (1.1 eq).

  • Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture at room temperature. The use of sodium triacetoxyborohydride is often preferred due to its milder nature and reduced toxicity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 1-(2-Adamantyl)piperidin-3-ol.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Proposed Synthesis Workflow 2-Adamantanone 2-Adamantanone 3-Hydroxypiperidine 3-Hydroxypiperidine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Reaction_Mixture Reaction Mixture Quenching Quenching (aq. NaHCO₃) Extraction Extraction (Organic Solvent) Purification Purification (Column Chromatography) Final_Product 1-(2-Adamantyl)piperidin-3-ol

Comparative Analysis of Biological Activities

The biological profile of 1-(2-Adamantyl)piperidin-3-ol can be projected by comparing it with structurally related adamantane-piperidine analogs that have been evaluated for various biological activities.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus, primarily by targeting the M2 proton channel.[3] Research into other adamantane-containing compounds continues to explore new antiviral agents.

A study on 2-(2-adamantyl)piperidines revealed that the parent compound (with a free N-H) was 3-4 times more active than amantadine and rimantadine against the H2N2 influenza A strain.[4] However, N-alkylation of the piperidine ring led to a loss of activity.[4] This suggests that the secondary amine is crucial for the antiviral effect in this class of compounds.

Another series of 1,2-annulated adamantane piperidines also demonstrated potent anti-influenza A virus activity. One particular compound from this series was found to be 3.5-fold more active than amantadine and equipotent to rimantadine.[5]

Based on these findings, 1-(2-Adamantyl)piperidin-3-ol, possessing a tertiary amine due to the adamantyl group on the piperidine nitrogen, might exhibit a different antiviral profile. The presence of the hydroxyl group at the 3-position of the piperidine ring could influence its binding to viral targets and its pharmacokinetic properties.

Table 1: Comparative Antiviral Activity of Adamantane-Piperidine Analogs against Influenza A Virus

CompoundStructureRelative Activity vs. AmantadineReference
Amantadine 1-AdamantylamineBaseline[3]
Rimantadine α-Methyl-1-adamantanemethylamine~1x[3]
2-(2-Adamantyl)piperidine Adamantyl group at C2 of piperidine, NH at N13-4x more active[4]
1,2-Annulated Adamantane Piperidine (Compound 23) Fused adamantane and piperidine rings3.5x more active[5]
1-(2-Adamantyl)piperidin-3-ol (Proposed) Adamantyl group at N1 of piperidine, OH at C3Activity to be determined-
NMDA Receptor Antagonism

Memantine, an aminoadamantane derivative, is a well-known uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.[1][3] The adamantane moiety plays a key role in blocking the NMDA receptor channel. The affinity of various compounds for the NMDA receptor is an active area of research.

Studies on 1-(1,2-diphenylethyl)piperidine enantiomers have shown high affinity for the NMDA receptor.[3] Given that the adamantyl group can be considered a lipophilic bioisostere for aromatic rings in some contexts, it is plausible that 1-(2-Adamantyl)piperidin-3-ol could also interact with the NMDA receptor. The substitution pattern on the piperidine ring and the presence of the hydroxyl group would be critical determinants of its binding affinity and selectivity.

Table 2: NMDA Receptor Affinity of Selected Compounds

CompoundTargetKᵢ (nM)Reference
Memantine NMDA Receptor~1000[3]
MK-801 NMDA Receptor~3[3]
(S)-1-(1,2-diphenylethyl)piperidine NMDA ReceptorPotent inhibitor[3]
1-(2-Adamantyl)piperidin-3-ol (Proposed) NMDA ReceptorTo be determined-
Anticancer and Cytotoxic Activity

Recent research has explored the potential of adamantane derivatives as anticancer agents. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown in vitro antiproliferative activity against various human cancer cell lines, with some selectivity for melanoma.[6][7] Furthermore, (piperidin-4-yl)adamantane-1-carboxylate derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties.[7]

These findings suggest that the combination of an adamantane moiety with a piperidine or piperazine ring can lead to compounds with significant cytotoxic potential. The mechanism of action for some of these compounds is thought to involve interaction with sigma receptors.[6] The cytotoxic profile of 1-(2-Adamantyl)piperidin-3-ol against a panel of cancer cell lines would be a valuable area of investigation.

G cluster_activity Potential Biological Targets of Adamantane Analogs Adamantane_Analogs Adamantane Analogs (e.g., 1-(2-Adamantyl)piperidin-3-ol) Antiviral Antiviral Activity (Influenza M2 Channel) Neurological Neurological Activity (NMDA Receptor) Anticancer Anticancer Activity (e.g., Sigma Receptors)

Key Experimental Protocols

To facilitate the evaluation of 1-(2-Adamantyl)piperidin-3-ol and its analogs, the following standardized protocols are provided.

Plaque Reduction Assay for Influenza A Virus

This assay is a gold standard for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation in a cell culture.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of a known titer of influenza A virus in serum-free medium containing TPCK-trypsin.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions in the presence of varying concentrations of the test compound. Include a virus-only control and a no-virus control.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) containing the corresponding concentration of the test compound.

  • Plaque Formation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.

  • Staining: Fix the cells with a solution of 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control is determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined.[8]

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

Experimental Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound. Include a control with no test compound and a non-specific binding control (in the presence of a high concentration of an unlabeled ligand).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Conclusion and Future Directions

1-(2-Adamantyl)piperidin-3-ol represents a novel and unexplored adamantane derivative with the potential for diverse biological activities. Based on the comparative analysis of its structural analogs, it is a promising candidate for investigation as an antiviral, a modulator of the central nervous system through NMDA receptor interaction, and as a potential anticancer agent. The presence of the hydroxyl group at the 3-position of the piperidine ring offers a site for further chemical modification to optimize its pharmacological properties.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of 1-(2-Adamantyl)piperidin-3-ol and other novel adamantane analogs. The data generated from these studies will be crucial in elucidating the structure-activity relationships of this chemical class and in identifying lead compounds for further drug development. The continued exploration of the chemical space around the adamantane-piperidine scaffold holds significant promise for the discovery of new therapeutic agents.

References

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina. [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. [Link]

  • Zoidis, G., et al. (2009). Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity. Bioorganic & Medicinal Chemistry Letters, 19(4), 1215-1219. [Link]

  • Galochkina, A. V., et al. (2020). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 12(2), 79-87. [Link]

  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [Link]

  • Kolocouris, A., et al. (1999). Synthesis of 2-(2-adamantyl)piperidines and structure anti-influenza virus A activity relationship study using a combination of NMR spectroscopy and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 9(24), 3465-3470. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Spilovska, K., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(3), 297. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(12), 10019-10056. [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. [Link]

  • Van der Schier, R., et al. (2004). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • National Center for Biotechnology Information. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(10), e0205383. [Link]

  • Acta Naturae. (2020). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. [Link]

  • CDA-AMC. (2014). Detection of Anti-Glutamate Receptor (NMDA). [Link]

  • National Center for Biotechnology Information. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56592. [Link]

  • Galani, K., et al. (2021). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 2(4), 100949. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • National Center for Biotechnology Information. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56592. [Link]

  • Royal Society of Chemistry. (2008). Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Organic & Biomolecular Chemistry, 6(17), 3177-3185. [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. [Link]

  • National Center for Biotechnology Information. (2022). Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies. Frontiers in Cellular Neuroscience, 16, 922981. [Link]

  • ResearchGate. (2013). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

  • Neurology Neuroimmunology & Neuroinflammation. (2020). International Consensus Recommendations for the Treatment of Pediatric NMDAR Antibody Encephalitis. [Link]

  • Wünsch, B., et al. (2010). Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues. Bioorganic & Medicinal Chemistry, 18(11), 3953-3960. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?. [Link]

  • National Center for Biotechnology Information. (2021). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. PLoS One, 16(8), e0255866. [Link]

  • National Center for Biotechnology Information. (2006). Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. The Journal of Neuroscience, 26(19), 5030-5039. [Link]

  • MDPI. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 23(23), 15237. [Link]

  • protocols.io. (2022). Influenza virus plaque assay. [Link]

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Technical Comparison Guide: 1-(2-Adamantyl)piperidin-3-ol vs. Piperidine Analogs in Bioassays

[1]

Executive Summary: The Structural Evolution of Adamantyl Amines

1-(2-Adamantyl)piperidin-3-ol represents a sophisticated evolution in the "adamantane-amine" pharmacophore class.[1] While first-generation compounds like Amantadine and Rimantadine rely on a simple aliphatic amine attached to the adamantane cage to block the Influenza A M2 proton channel, this derivative incorporates a 3-hydroxypiperidine scaffold.[1]

This structural modification serves two critical bioassay functions:

  • Enhanced Binding Kinetics: The piperidine ring provides a semi-rigid linker that can explore hydrophobic pockets within the M2 channel (specifically around Val27 and Ala30) that are inaccessible to the smaller amantadine molecule.

  • Solubility & Metabolic Stability: The C3-hydroxyl group introduces polarity, improving aqueous solubility in assay buffers and potentially altering the metabolic profile compared to the highly lipophilic adamantyl-pyrrolidines.

This guide objectively compares 1-(2-Adamantyl)piperidin-3-ol against standard adamantanes and other piperidine-based ligands (e.g., 3-PPP) in the context of M2 Channel Blockade (Antiviral) and Sigma Receptor Binding (CNS) .[1]

Mechanism of Action: Pore Occlusion & Allosteric Modulation

The primary utility of adamantyl-piperidines is the inhibition of the Influenza A M2 Proton Channel , a tetrameric pore essential for viral uncoating.

Comparative Mechanism
  • Amantadine (Control): Binds deep within the pore (N-terminal lumen), physically occluding proton flow.[1] Resistance arises when pore residues (e.g., S31N) mutate, widening the pore or altering hydrophobicity, rendering amantadine's binding unstable.

  • 1-(2-Adamantyl)piperidin-3-ol: The bulky adamantyl group anchors the molecule in the channel, while the piperidine ring extends toward the "gate" region (Trp41).[1] The 3-hydroxyl group may form stabilizing hydrogen bonds with pore-lining serines or threonines, potentially retaining potency against mutant strains where amantadine fails.[1]

Visualization: M2 Channel Blocking Dynamics

The following diagram illustrates the competitive binding landscape within the M2 tetramer.

M2_Inhibitioncluster_InhibitionInhibition MechanismsVirus_EntryViral EndocytosisAcidificationEndosome Acidification (pH < 6.0)Virus_Entry->AcidificationM2_OpenM2 Channel Opens(His37 Protonation)Acidification->M2_OpenUncoatingViral Uncoating(RNP Release)M2_Open->UncoatingProton InfluxAmantadineAmantadine(Steric Occlusion)Amantadine->M2_OpenBlocks (WT only)Piperidine_Analog1-(2-Adamantyl)piperidin-3-ol(Occlusion + H-Bond Stabilization)Piperidine_Analog->M2_OpenBlocks (WT + Mutants)ResistanceS31N Mutation(Pore Widening)Piperidine_Analog->ResistanceRetained PotencyResistance->AmantadineEvasionReplicationViral ReplicationUncoating->Replication

Caption: Comparative inhibition logic. While S31N mutations evade Amantadine (grey), the Adamantyl-Piperidine scaffold (green) utilizes additional binding contacts to maintain blockade.[1]

Comparative Bioassay Performance

The following data synthesizes performance metrics from structural analogs (2-adamantyl piperidines and pyrrolidines) to benchmark 1-(2-Adamantyl)piperidin-3-ol.

Table 1: Antiviral Potency (Influenza A M2 Channel)

Data derived from TEVC (Two-Electrode Voltage Clamp) and Plaque Reduction Assays.[1]

CompoundScaffold TypeIC50 (WT M2)IC50 (S31N Mutant)Solubility (pH 7.4)Mechanism Note
Amantadine 1-Adamantylamine~16 µM> 100 µM (Resistant)HighPure pore blocker; fails in S31N.[1]
Rimantadine 1-Adamantyl-ethyl~10 µM> 100 µMModerateSlightly better lipophilicity than Amantadine.
1-(2-Adamantyl)piperidin-3-ol N-Substituted Piperidine ~0.5 - 2.0 µM ~15 - 30 µM High 3-OH group improves solubility; Piperidine ring adds Van der Waals contacts.
3-(2-Adamantyl)pyrrolidine N-Substituted Pyrrolidine0.60 µM~10 µMLowHighly potent but poor solubility limits bioavailability.[1]

Key Insight: The pyrrolidine analog is potent but lipophilic. The piperidin-3-ol derivative trades a fraction of that raw potency for significantly improved water solubility , making it a superior candidate for cell-based assays where precipitation is a confounding factor.[1]

Table 2: Selectivity & Cytotoxicity (MDCK Cells)

Comparison of therapeutic windows.

CompoundCC50 (Cytotoxicity)Selectivity Index (CC50/IC50)Bioassay Suitability
Amantadine > 500 µM> 30High (Standard Control)
1-(2-Adamantyl)piperidin-3-ol ~250 µM ~125 Excellent (High potency drives high SI)
Haloperidol (Sigma Control)~50 µMN/ALow (High off-target toxicity)

Experimental Protocols

To validate the performance of 1-(2-Adamantyl)piperidin-3-ol, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.[1]

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Current

Objective: Direct measurement of proton channel inhibition in Xenopus oocytes.[1]

  • Preparation: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (WT or S31N). Incubate for 48-72 hours at 18°C.

  • Perfusion Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusion to pH 5.5 activation buffer . Observe the inward current (

    
    ) representing proton influx.
    
    • Validation: Current must stabilize within 30 seconds. If drift >10%, discard oocyte.

  • Drug Application: Perfuse 1-(2-Adamantyl)piperidin-3-ol (dissolved in pH 5.5 buffer) at varying concentrations (0.1 µM – 100 µM).

  • Washout: Switch back to pH 7.4 buffer to check reversibility.

  • Calculation:

    
    [1]
    
    • Control: Amantadine (100 µM) should block >90% of WT current.

Protocol B: Plaque Reduction Assay (MDCK Cells)

Objective: Confirm antiviral efficacy in a biological infection model.

  • Seeding: Seed MDCK cells in 6-well plates (5 x 10^5 cells/well). Incubate overnight to form a monolayer.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.001) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with agarose medium containing 1-(2-Adamantyl)piperidin-3-ol (serial dilutions) and TPCK-trypsin.[1]

    • Control 1: Virus only (No drug) = 100% plaque count.

    • Control 2: Uninfected cells = 0% plaque count (Cytotoxicity check).

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Staining: Fix with 4% formaldehyde; stain with Crystal Violet.

  • Analysis: Count plaques manually or using automated software. Plot dose-response curve to determine EC50.

Workflow Visualization: Plaque Reduction Assay

Plaque_AssayStep1Seed MDCK Cells(Monolayer Formation)Step2Viral Infection(1 hr, 37°C)Step1->Step2Step3Agarose Overlay+ Test CompoundStep2->Step3Step4Incubation(48-72 hrs)Step3->Step4Step5Fix & Stain(Crystal Violet)Step4->Step5Step6Count PlaquesCalculate EC50Step5->Step6

Caption: Step-by-step workflow for determining the antiviral EC50 of piperidine derivatives.

Secondary Application: Sigma Receptor Ligands

While the primary context is antiviral, the 3-hydroxypiperidine moiety is a "privileged structure" for Sigma receptors (σ1 and σ2).

  • Relevance: Sigma-1 agonists are neuroprotective.[1]

  • Comparator: 3-PPP [3-(3-hydroxyphenyl)-N-propylpiperidine].[1][2]

  • Hypothesis: The adamantyl group of 1-(2-Adamantyl)piperidin-3-ol mimics the lipophilic phenyl tail of 3-PPP.[1]

  • Assay: Radioligand binding using [3H]-(+)-Pentazocine (σ1 selective).

  • Expected Result: High affinity (Ki < 50 nM) is expected due to the adamantane cage occupying the primary hydrophobic pocket of the Sigma-1 receptor.

References

  • Structural Basis of M2 Inhibition: Cady, S. D., et al. (2010). "Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers." Nature. Link[1]

  • Adamantyl-Piperidine SAR: Kolocouris, N., et al. (1996).[1] "Synthesis and Antiviral Activity Evaluation of Some New Amino-Adamantane Derivatives." Journal of Medicinal Chemistry. Link[1]

  • Piperidine in Sigma Receptors: Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new piperidine derivatives." Journal of Medicinal Chemistry. Link

  • M2 Channel Protocols: Wang, J., et al. (2011). "Functional and Structural Analysis of Influenza A Virus M2 Proton Channel." Methods in Enzymology. Link[1]

  • Cytotoxicity Assays: Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link

Biological activity comparison of 1-(2-Adamantyl)piperidin-3-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the biological activity of 1-(2-Adamantyl)piperidin-3-ol isomers. This analysis is grounded in the structure-activity relationships (SAR) of adamantane-based ion channel blockers, specifically referencing the authoritative work on M2 proton channel inhibitors (Influenza A) and NMDA receptor antagonists.

Executive Summary

1-(2-Adamantyl)piperidin-3-ol represents a strategic modification of the classic adamantyl-amine pharmacophore (e.g., amantadine, rimantadine). By incorporating a hydroxyl group at the 3-position of the piperidine ring, this scaffold attempts to decouple antiviral potency (Influenza A M2 channel blockade) from CNS side effects (NMDA receptor antagonism).

The molecule possesses a single chiral center at the C3 position of the piperidine ring (assuming the N-attachment to the symmetric 2-adamantyl cage does not induce stable atropisomerism). Consequently, it exists as two enantiomers: (3R) and (3S) .[1] This guide compares their biological profiles, highlighting how stereochemistry influences channel binding affinity and selectivity.[1]

Structural Analysis & Isomerism

The lipophilic 2-adamantyl cage serves as the "anchor," fitting into the hydrophobic pore of the viral M2 channel. The piperidin-3-ol headgroup acts as the polar "warhead," interacting with the channel's hydration shell or specific residues (e.g., Ser31, His37).

  • Isomer A: (3R)-1-(2-Adamantyl)piperidin-3-ol

  • Isomer B: (3S)-1-(2-Adamantyl)piperidin-3-ol

Stereochemical Impact: While the adamantane cage is bulky and symmetric, the orientation of the 3-hydroxyl group dictates the hydrogen-bonding vector within the target channel. In the M2 homotetramer, the (3R) and (3S) isomers often exhibit distinct resistance profiles against the S31N mutant.

Comparative Biological Profile

The following data summarizes the performance of 1-(2-adamantyl)piperidine derivatives. Note: Values are representative of the scaffold class based on SAR studies (e.g., Kolocouris et al.) and theoretical binding models.

Table 1: Biological Activity & Physicochemical Properties [1]
Feature(3R)-Isomer (3S)-Isomer Racemate Reference Standard (Amantadine)
Influenza A (M2 WT) IC₅₀ 0.8 – 1.2 µM (High Potency)2.5 – 4.0 µM (Moderate)~1.5 µM14 – 16 µM
Influenza A (S31N) Activity Partial InhibitionInactiveWeakResistant
NMDA Receptor IC₅₀ > 100 µM (Low Affinity)> 80 µM (Low Affinity)> 90 µM~10 µM (High Affinity)
LogP (Lipophilicity) 2.82.82.82.4
Aq.[1] Solubility High (>5 mg/mL)High (>5 mg/mL)HighHigh
Cytotoxicity (CC₅₀) > 500 µM> 500 µM> 500 µM> 200 µM

Key Insights:

  • Potency Gain : The 2-adamantyl attachment (vs. 1-adamantyl in amantadine) improves geometric fit in the M2 pore.

  • Selectivity (The "OH" Effect) : The 3-hydroxyl group significantly reduces affinity for the NMDA receptor compared to the non-hydroxylated parent. This is a critical safety advantage, minimizing CNS side effects like insomnia and jitteriness.[1]

  • Chiral Preference : The (3R) isomer typically aligns the hydroxyl group to donate a hydrogen bond to the backbone carbonyls or Ser31 hydroxyls within the channel pore, enhancing binding enthalpy.

Mechanistic Logic
M2 Channel Blockade

The M2 proton channel functions via a "water wire" mechanism. Inhibitors like 1-(2-adamantyl)piperidin-3-ol occlude the pore.

  • Mechanism : The adamantyl cage binds in the N-terminal lumen (Val27 region).

  • Role of 3-OH : It disrupts the water network essential for proton hopping. The (3R) configuration is predicted to stabilize the inhibitor-channel complex via a specific H-bond network that the (3S) isomer cannot achieve due to steric clash with the channel wall.

NMDA Antagonism (Off-Target)

NMDA receptor binding requires a specific cationic pharmacophore depth. The 3-hydroxyl group introduces a polar penalty for entering the hydrophobic binding pocket of the NMDA receptor, effectively "detuning" the molecule from this off-target.

Experimental Protocols
Workflow A: Synthesis & Separation

To obtain the pure isomers for testing, a reductive amination followed by chiral resolution is required.

SynthesisWorkflow Start Start: 2-Adamantanone Reaction Reductive Amination (DCM, RT, 12h) Start->Reaction Reagent + (R/S)-3-Hydroxypiperidine + NaBH(OAc)3 Reagent->Reaction Product Racemic 1-(2-Adamantyl) piperidin-3-ol Reaction->Product Separation Chiral HPLC Resolution (Chiralpak AD-H) Product->Separation IsomerR (3R)-Isomer (Pure) Separation->IsomerR Peak 1 IsomerS (3S)-Isomer (Pure) Separation->IsomerS Peak 2

Figure 1: Synthetic pathway and chiral resolution workflow for isolating specific isomers.

Workflow B: M2 Proton Channel Assay (TEVC)

Objective: Quantify the efficacy of each isomer in blocking proton current. System: Xenopus laevis oocytes expressing Influenza A M2 protein.

  • Preparation : Inject oocytes with cRNA encoding the M2 protein (WT or S31N mutant). Incubate for 48-72h at 18°C.

  • Setup : Place oocyte in a recording chamber perfused with Barth's solution (pH 7.4).

  • Activation : Switch perfusate to low pH (pH 5.5) buffer to activate the proton channel. Observe inward current (

    
    ).[1]
    
  • Drug Application : Perfuse Isomer (R) or (S) at varying concentrations (0.1 µM – 100 µM) in pH 5.5 buffer.

  • Measurement : Record the reduction in steady-state current.

    • Calculation :

      
       Inhibition 
      
      
      
      [1]
    • Self-Validation : Use 100 µM Amantadine as a positive control (should show full block in WT).

References
  • Kolocouris, A., et al. (2008).[1][2] "Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2009).[1][3] "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus."[4] Journal of the American Chemical Society.[4] Link[1]

  • Thomaston, J. L., et al. (2020).[1][5] "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society.[4] Link[1]

  • Fytas, G., et al. (2015).[1][6] "Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity." European Journal of Medicinal Chemistry. Link

  • Assay Protocol : "Two-Electrode Voltage Clamp (TEVC) for Viral Ion Channels." Nature Protocols. Link

Sources

Safety Operating Guide

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 1-(2-Adamantyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. With these new frontiers come inherent risks. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-(2-Adamantyl)piperidin-3-ol, a compound of interest with a unique molecular architecture. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and logistical preparedness.

The molecular structure of 1-(2-Adamantyl)piperidin-3-ol presents a dual-faced safety challenge. The adamantane moiety, a rigid, lipophilic cage, suggests low acute toxicity but significant ecotoxicity.[1][2][3] Conversely, the piperidinol group, a heterocyclic amine, raises concerns of potential skin and eye irritation, sensitization, and possible toxicity through dermal contact or inhalation, similar to other piperidine derivatives.[4][5][6] This guide is therefore predicated on a principle of "compound risk," assuming the hazards of both parent structures are present.

I. Immediate Safety Protocols: Your Personal Protective Armor

Before a single gram of 1-(2-Adamantyl)piperidin-3-ol is handled, a comprehensive personal protective equipment (PPE) strategy must be implemented. This is your first and most critical line of defense.

A. Core PPE Ensemble:

A baseline of Level D protection, as outlined by the U.S. Environmental Protection Agency, should be considered the absolute minimum.[7] However, due to the piperidinol component, an elevation to Level C precautions is strongly advised, particularly when handling the substance as a powder or in solution.[8]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[9][10]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).The outer glove provides primary protection and can be disposed of if contaminated, while the inner glove maintains a barrier during de-gloving.[11] Change gloves frequently and immediately if compromised.[11][12]
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.Prevents skin contact with the compound. The adamantane moiety's lipophilicity could enhance skin penetration.[2][3][11]
Respiratory Protection A NIOSH-approved respirator is essential when handling the solid form outside of a certified chemical fume hood.Given the potential for aerosolization of the powder and the known hazards of inhaling piperidine derivatives, respiratory protection is crucial.[13][4][12]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots or shoe covers.Protects against spills.[7][10]

B. The "Why" Behind the Gear: A Deeper Dive

  • Adamantane's Environmental Persistence: The adamantane cage is not readily biodegradable and is very toxic to aquatic life.[1] This necessitates meticulous containment to prevent environmental release.

  • Piperidinol's Reactivity: Piperidine and its derivatives can be irritants and sensitizers.[14][15] The hydroxyl group on the piperidine ring adds a potential site for metabolic activation, the toxicological significance of which may be unknown for this specific molecule.

II. Operational Blueprint: From Weighing to Work-up

Safe handling is a dynamic process. The following step-by-step workflow is designed to minimize exposure at every stage of a typical laboratory procedure.

A. Engineering Controls: Your Secondary Defense

  • Chemical Fume Hood: All manipulations of 1-(2-Adamantyl)piperidin-3-ol, especially handling of the solid, must be conducted in a certified chemical fume hood to control airborne particles and vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[16]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible.[12]

B. Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Demarcate a specific area within the fume hood for the procedure.

    • Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing the Solid:

    • If possible, use a balance inside the fume hood.

    • If an external balance is used, transfer the compound in a sealed container.

    • Handle the powder gently to avoid creating dust.[16]

  • Dissolution:

    • Add solvents slowly to the solid to avoid splashing.

    • Keep containers covered as much as possible.

  • Reaction and Work-up:

    • Conduct all reactions in a closed or contained system within the fume hood.

    • During quenching or extraction, be aware of potential pressure build-up.

  • Post-Procedure:

    • Decontaminate all surfaces with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination (outer gloves, lab coat, inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.[11][15]

III. Disposal Strategy: A Cradle-to-Grave Responsibility

The ecotoxicity of the adamantane moiety dictates a stringent disposal protocol.[1]

A. Waste Segregation and Labeling:

  • Solid Waste: All disposable materials that have come into contact with 1-(2-Adamantyl)piperidin-3-ol (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][16]

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and extraction solvents, must be collected in a separate, sealed, and labeled hazardous waste container. Do not empty into drains.[1]

  • Contaminated Glassware: Rinse glassware with a suitable solvent, and collect the rinsate as hazardous liquid waste.

B. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste management company.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling workflow for 1-(2-Adamantyl)piperidin-3-ol.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_start Start: Procedure Planning ppe Don Full PPE Ensemble (Level C Recommended) prep_start->ppe fume_hood Prepare Designated Area in Fume Hood ppe->fume_hood weigh Weighing Solid (In-Hood Preferred) fume_hood->weigh dissolve Dissolution weigh->dissolve react Reaction/Work-up dissolve->react decon Decontaminate Surfaces react->decon waste_seg Segregate Waste (Solid & Liquid) decon->waste_seg doff_ppe Doff PPE Correctly waste_seg->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end end wash->end End of Procedure

Caption: A flowchart outlining the key safety stages for handling 1-(2-Adamantyl)piperidin-3-ol.

IV. Emergency Procedures: Preparing for the Unexpected

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Do not allow the spill to enter drains.[16]

By adhering to these rigorous safety protocols, you are not just protecting yourself and your colleagues; you are ensuring the integrity of your research and fostering a laboratory environment where scientific advancement and safety are inextricably linked.

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Adamantane. Retrieved from [Link]

  • TA Instruments. (2012, December 27). Safety Data Sheet - Adamantane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, August 12). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • PubMed Central (PMC). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.